LP-935509
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOYSJIWTIHOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LP-935509: A Potent and Selective AAK1 Inhibitor for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) has emerged as a compelling therapeutic target for neuropathic pain. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental cellular process for internalizing membrane proteins and other extracellular molecules. Its inhibition has been shown to produce significant antinociceptive effects in various preclinical models of neuropathic pain. LP-935509 is a novel, potent, and selective small-molecule inhibitor of AAK1 that has demonstrated promising results in preclinical studies, making it a valuable tool for further investigation into AAK1 biology and a potential candidate for clinical development. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, mechanism of action, and the experimental protocols used to characterize its effects.
Data Presentation
The quantitative data for this compound's inhibitory activity and selectivity are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| AAK1 | Phosphorylation of μ2-derived peptide | IC50 | 3.3 ± 0.7 nM | [1][2] |
| AAK1 | ATP Competition | Ki | 0.9 nM | [1][2] |
| AAK1 | Cellular μ2 phosphorylation | Cell IC50 | 2.8 ± 0.4 nM | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Reference |
| AAK1 | 3.3 nM | [2] |
| BIKE | 14 nM | [2] |
| GAK | 320 nM | [2] |
Table 3: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Species | Model | Value/Effect | Reference |
| Oral Bioavailability | Rat | - | 100% | [1] |
| Plasma Half-life | Rat | - | 3.6 hours | [1] |
| Brain to Plasma Ratio | Mouse/Rat | - | >2 | [1] |
| Efficacy | Mouse | Formalin Test | Dose-dependent reduction in phase II paw flinches | [1] |
| Efficacy | Rat | Chronic Constriction Injury (CCI) | Dose-dependent reversal of thermal hyperalgesia | [1] |
| Efficacy | Rat | Streptozotocin (STZ)-induced diabetic neuropathy | Reduction of pain responses | [1] |
Mechanism of Action and Signaling Pathways
This compound is an ATP-competitive inhibitor of AAK1.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream substrates, most notably the μ2 subunit of the adaptor protein 2 (AP-2) complex.[1] The AP-2 complex is a key component of the clathrin-mediated endocytosis machinery. Inhibition of AAK1 and the subsequent reduction in AP-2 phosphorylation are thought to modulate the trafficking of various receptors and channels involved in pain signaling.
AAK1 is also implicated in the regulation of major signaling pathways, including the Notch and WNT pathways. It has been shown to positively regulate the Notch pathway by interacting with components of the clathrin-mediated pathway. AAK1 also plays a role in the WNT signaling pathway.
Caption: AAK1 Signaling and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against AAK1, BIKE, and GAK kinases.
Methodology:
-
Recombinant human AAK1, BIKE, or GAK enzyme is incubated with a peptide substrate derived from the μ2 protein and [γ-³³P]ATP in a kinase assay buffer.
-
This compound is serially diluted and added to the reaction mixture to determine its inhibitory effect.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP, typically using a phosphocellulose filter plate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular AP2M1 Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit AAK1 activity in a cellular context.
Methodology:
-
SH-SY5Y neuroblastoma cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are treated with increasing concentrations of this compound for a defined period.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
The phosphorylation status of the AP-2 complex subunit μ1 (AP2M1) is assessed by Western blotting using an antibody specific for phosphorylated AP2M1.
-
Total AP2M1 levels are also measured as a loading control.
-
The reduction in AP2M1 phosphorylation is quantified and used to determine the cellular IC50 of this compound.
Caption: Cellular AP2M1 Phosphorylation Assay Workflow.
Mouse Formalin Test
Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.
Methodology:
-
Male C57BL/6J mice are acclimated to the testing environment.
-
This compound or vehicle is administered orally at various doses (e.g., 10, 30, 60 mg/kg).
-
After a predetermined pretreatment time, a dilute solution of formalin is injected into the plantar surface of the hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
The effect of this compound on the duration of nociceptive behaviors in the late phase is used as a measure of its analgesic efficacy.
Rat Chronic Constriction Injury (CCI) Model
Objective: To assess the efficacy of this compound in a model of neuropathic pain.
Methodology:
-
Male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed.
-
Four loose chromic gut ligatures are tied around the nerve to induce a constriction injury.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
After a recovery period to allow for the development of neuropathic pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia), baseline pain responses are measured.
-
This compound or vehicle is administered orally, and pain responses are reassessed at various time points post-dosing.
-
The reversal of hyperalgesia and allodynia is used to determine the antinociceptive effect of the compound.
Caption: In Vivo Pain Model Experimental Workflow.
Conclusion
This compound is a potent, selective, and orally bioavailable AAK1 inhibitor with a compelling preclinical data package supporting its development for the treatment of neuropathic pain. Its well-characterized mechanism of action and demonstrated efficacy in robust animal models of pain highlight the therapeutic potential of targeting AAK1. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the role of AAK1 in health and disease and to evaluate the therapeutic potential of this compound and other AAK1 inhibitors.
References
The Role of LP-935509 in Neuropathic Pain: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge with a clear need for novel therapeutic agents. A promising target in this area is the Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. This document provides a detailed technical overview of LP-935509, a potent, selective, orally active, and brain-penetrant small molecule inhibitor of AAK1. Preclinical studies have demonstrated its antinociceptive efficacy across multiple rodent models of neuropathic pain, including nerve injury and diabetic neuropathy models. The mechanism of action is linked to the modulation of α2 adrenergic signaling, a known antinociceptive pathway. This guide consolidates the available quantitative data, experimental methodologies, and underlying signaling pathways to serve as a comprehensive resource for researchers in pain and neuroscience.
Core Compound Properties & Mechanism of Action
This compound is an ATP-competitive inhibitor of AAK1, a serine/threonine kinase involved in synaptic vesicle recycling and receptor-mediated endocytosis[1][2]. By inhibiting AAK1, this compound is hypothesized to reduce the endocytosis of key cell surface proteins involved in pain signal transmission[2]. The antinociceptive effects of AAK1 inhibition have been shown to be mechanistically linked to α2 adrenergic signaling[3]. Studies have demonstrated that the pain-relieving effects of AAK1 inhibitors can be blocked by the administration of α2 adrenergic receptor antagonists[4][5].
Kinase Selectivity and Potency
This compound is a highly potent inhibitor of AAK1 with selectivity over other related kinases. Its primary off-target activities are against BIKE and GAK, though with significantly lower potency[1][4][6].
| Target Kinase | Parameter | Value (nM) | Reference |
| AAK1 | IC₅₀ | 3.3 | [1][4][7] |
| Kᵢ | 0.9 | [1][6] | |
| Cellular IC₅₀ (µ2 phosphorylation) | 2.8 | [1] | |
| BIKE | IC₅₀ | 14 | [1][4][6] |
| GAK | IC₅₀ | 320 | [1][4][6] |
Pharmacokinetic Profile
This compound demonstrates excellent oral bioavailability and penetrates the blood-brain barrier, a critical feature for targeting central nervous system mechanisms of neuropathic pain[1][5][8].
| Species | Parameter | Value | Dosing | Reference |
| Mouse | Oral Bioavailability | 100% | 10 mg/kg (PO) vs 1 mg/kg (IV) | [1][5] |
| Plasma Half-life (t₁₂) | 3.6 hours | 10 mg/kg (PO) | [1][5] | |
| Brain/Plasma Ratio | ~3 to 4 | 10 mg/kg (PO) | [5] | |
| Rat | Oral Bioavailability | 50% | 10 mg/kg (PO) vs 2 mg/kg (IV) | [8] |
| Plasma Half-life (t₁₂) | 4.0 hours | 10 mg/kg (PO) | [8] | |
| Brain/Plasma Ratio | 2.3 | 10 mg/kg (PO) | [8] |
Preclinical Efficacy in Neuropathic Pain Models
This compound has demonstrated robust, dose-dependent efficacy in reversing pain-like behaviors in a variety of well-established animal models of neuropathic pain. It is notably effective against persistent pain but not acute pain[3][4][9].
Summary of Efficacy Data
| Pain Model | Species | Assay | Dosing (PO) | Key Result | Reference |
| Formalin Test | Mouse | Phase II Paw Flinches | 10, 30, 60 mg/kg | Dose-dependent, robust reduction in pain behavior.[10] | [3][10] |
| Spinal Nerve Ligation (SNL) | Mouse | Mechanical Allodynia | 10, 30, 60 mg/kg | Dose-dependent reversal of mechanical allodynia.[10] | [3][10] |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | 0.1 - 30 mg/kg | Dose-dependent reversal of thermal hyperalgesia.[1] | [1][3][9] |
| Rat | Mechanical Allodynia | 0.1 - 30 mg/kg | Dose-dependent reversal of mechanical allodynia.[1] | [1][3] | |
| Rat | Cold Allodynia | 0.1 - 30 mg/kg | Dose-dependent reversal of cold allodynia.[1] | [1][3] | |
| Diabetic Neuropathy (STZ) | Rat | Evoked Pain Responses | Not specified | Reduced evoked pain responses. | [3][9] |
Signaling Pathway and Experimental Workflow Visualizations
Proposed Signaling Pathway for AAK1 Inhibition in Nociception
The following diagram illustrates the proposed mechanism by which this compound exerts its antinociceptive effects. Inhibition of AAK1 is believed to enhance α2 adrenergic receptor signaling, a pathway known to suppress pain.
Caption: Proposed mechanism of this compound antinociceptive action.
General Experimental Workflow for Preclinical Neuropathic Pain Studies
This diagram outlines the typical workflow for evaluating a compound like this compound in a preclinical model of surgically-induced neuropathic pain, such as the CCI or SNL model.
Caption: Standard workflow for in vivo neuropathic pain model evaluation.
Detailed Experimental Protocols (Exemplar)
The following protocols are synthesized based on standard methodologies for the models in which this compound was tested[3][5].
Chronic Constriction Injury (CCI) Model in Rats
-
Animal Model : Adult male Sprague-Dawley rats are used.
-
Surgery : Under isoflurane anesthesia, the right common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing. The incision is then closed in layers.
-
Post-Operative Development : Animals are allowed to recover for 7-14 days to allow for the full development of neuropathic pain behaviors.
-
Behavioral Testing :
-
Mechanical Allodynia : Assessed using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined using the up-down method.
-
Thermal Hyperalgesia : Assessed using the Hargreaves plantar test. The latency to paw withdrawal from a radiant heat source is measured.
-
-
Drug Administration : this compound is formulated for oral gavage (PO) and administered in a dose-dependent manner (e.g., 0.1 to 30 mg/kg)[1]. A vehicle control and a positive control (e.g., gabapentin) are included.
-
Efficacy Measurement : Behavioral tests are repeated at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.
Spinal Nerve Ligation (SNL) Model in Mice
-
Animal Model : Adult male C57BL/6J mice are used[1].
-
Surgery : Following the Chung procedure, under anesthesia, the L5 spinal nerve is isolated and tightly ligated with a silk suture[3].
-
Post-Operative Development : Mice are monitored for 3-7 days for the development of mechanical allodynia.
-
Behavioral Testing : Mechanical allodynia is quantified using von Frey filaments to measure the paw withdrawal threshold.
-
Drug Administration : this compound is administered orally at various doses (e.g., 10, 30, 60 mg/kg)[10].
-
Efficacy Measurement : Paw withdrawal thresholds are measured at set intervals post-administration to assess the reversal of mechanical allodynia[10].
Conclusion
This compound represents a novel class of analgesics targeting AAK1 for the treatment of neuropathic pain. Its robust efficacy in multiple preclinical models, favorable pharmacokinetic profile, and clear mechanistic link to a clinically-validated analgesic pathway (α2 adrenergic signaling) underscore its potential as a therapeutic candidate. The data presented in this guide provide a comprehensive foundation for further research and development efforts focused on AAK1 inhibition as a strategy for managing chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | AAK1 | Serine/threonin kinase | TargetMol [targetmol.com]
- 7. This compound (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
LP-935509: A Potential Host-Targeted Antiviral for SARS-CoV-2 Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global scientific community continues to investigate novel therapeutic avenues to combat the ongoing threat of SARS-CoV-2 and its emerging variants. While direct-acting antivirals have shown efficacy, host-targeted therapies present a promising alternative with a potentially higher barrier to resistance. This technical guide focuses on LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), and explores its potential applications in SARS-CoV-2 research. AAK1 is a crucial regulator of clathrin-mediated endocytosis, a key pathway utilized by several viruses, including potentially SARS-CoV-2, to gain entry into host cells. This document provides a comprehensive overview of the mechanism of action of this compound, available data on its activity, and detailed experimental considerations for its investigation as a potential anti-SARS-CoV-2 agent.
Core Mechanism of Action: Inhibition of AAK1-Mediated Endocytosis
This compound is an orally active, potent, selective, and ATP-competitive inhibitor of AAK1.[1] AAK1 is a serine/threonine kinase that plays a pivotal role in the initial stages of clathrin-mediated endocytosis (CME).[2][3] CME is a fundamental cellular process for the internalization of various cargo, including nutrients, receptors, and pathogens.
The proposed mechanism for the anti-SARS-CoV-2 potential of this compound centers on its ability to disrupt the viral entry process. SARS-CoV-2 can enter host cells through different pathways, with CME being a significant route, particularly in cells with low to moderate expression of the transmembrane protease, serine 2 (TMPRSS2).[1] AAK1 facilitates CME by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the recruitment of cargo and the assembly of clathrin-coated pits.[3] By inhibiting AAK1, this compound is hypothesized to prevent the phosphorylation of AP2M1, thereby disrupting the formation of functional clathrin-coated vesicles and inhibiting the internalization of SARS-CoV-2.[4][5]
Quantitative Data
This compound has been primarily characterized as a potent inhibitor of the Numb-associated kinase (NAK) family, with high affinity for AAK1. While direct antiviral efficacy data in the form of EC50 or IC50 values against SARS-CoV-2 from peer-reviewed publications are not yet widely available, preliminary findings suggest a dose-dependent inhibition of viral component internalization.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Reference |
| AAK1 | 3.3 | 0.9 | [6] |
| BIKE | 14 | - | [6] |
| GAK | 320 | - | [6] |
Table 2: Preclinical Antiviral Profile of this compound against SARS-CoV-2
| Assay | Finding | Source |
| SARS-CoV-2 S-RBD Internalization | Dose-dependent inhibition | [1] |
Note: Specific quantitative values for the dose-dependent inhibition of SARS-CoV-2 S-RBD internalization by this compound are not yet publicly available in peer-reviewed literature. The available information is based on a doctoral thesis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-SARS-CoV-2 activity.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay is a common and safe method to assess the inhibition of viral entry in a BSL-2 laboratory setting.
a. Materials:
-
HEK293T cells stably expressing human ACE2 (hACE2-HEK293T).
-
Lentiviral or retroviral packaging system.
-
Plasmids encoding the SARS-CoV-2 Spike protein, a lentiviral backbone with a reporter gene (e.g., luciferase or GFP), and packaging proteins.
-
This compound (solubilized in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
96-well cell culture plates.
b. Protocol:
-
Pseudovirus Production: Co-transfect HEK293T cells with the SARS-CoV-2 Spike protein plasmid, the lentiviral backbone plasmid, and packaging plasmids using a suitable transfection reagent.
-
Harvest and Titer Pseudovirus: After 48-72 hours, harvest the supernatant containing the pseudovirus particles. The titer of the pseudovirus should be determined by infecting hACE2-HEK293T cells with serial dilutions of the supernatant and measuring the reporter gene expression.
-
Neutralization Assay:
-
Seed hACE2-HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Incubate the pseudovirus with the different concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
Remove the medium from the cells and add the pseudovirus-compound mixture.
-
Incubate for 48-72 hours at 37°C.
-
Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
SARS-CoV-2 Spike-RBD Internalization Assay
This assay specifically measures the ability of this compound to block the uptake of the viral receptor-binding domain.
a. Materials:
-
Host cells (e.g., Vero E6 or A549-hACE2).
-
Recombinant SARS-CoV-2 S-RBD fused to a tag (e.g., Fc or His-tag).
-
This compound (solubilized in DMSO).
-
Fluorescently labeled secondary antibody against the tag.
-
Confocal microscope or high-content imaging system.
-
96-well imaging plates.
b. Protocol:
-
Cell Seeding: Seed host cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
RBD Incubation: Add the tagged S-RBD to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for internalization.
-
Washing and Fixation: Wash the cells with cold PBS to remove unbound RBD. Fix the cells with 4% paraformaldehyde.
-
Immunofluorescence Staining: Permeabilize the cells (if necessary for detecting internalized protein) and stain with the fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope or high-content imager. Quantify the amount of internalized S-RBD per cell by measuring the fluorescence intensity within the cell boundaries.
-
Data Analysis: Calculate the percentage of inhibition of S-RBD internalization for each concentration of this compound compared to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: AAK1-mediated clathrin-dependent endocytosis of SARS-CoV-2 and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a SARS-CoV-2 pseudovirus neutralization assay to evaluate this compound.
Conclusion
This compound presents a compelling case for investigation as a host-targeted antiviral against SARS-CoV-2. Its well-defined mechanism of action as a potent AAK1 inhibitor provides a strong rationale for its potential to block viral entry via clathrin-mediated endocytosis. While peer-reviewed quantitative data on its direct anti-SARS-CoV-2 activity is currently limited, preliminary findings are encouraging. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other AAK1 inhibitors in the context of COVID-19 and other viral diseases that exploit this entry pathway. Further studies are warranted to establish a definitive dose-response relationship and to evaluate the efficacy of this compound in more advanced preclinical models of SARS-CoV-2 infection.
References
- 1. "Role Of Endocytic Machinery Regulators in EGFR Traffic and Viral Entry" by Insha Mushtaq [digitalcommons.unmc.edu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
understanding the ATP-competitive inhibition of AAK1 by LP-935509
An In-Depth Technical Guide to the ATP-Competitive Inhibition of AAK1 by LP-935509
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, ligands, and other macromolecules.[1] AAK1 facilitates the assembly of clathrin-coated pits by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2] Dysregulation of AAK1 activity has been implicated in various pathological conditions, including neuropathic pain, making it a significant target for therapeutic intervention.[3][4][5][6]
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1.[7][8][9][10] It has demonstrated significant antinociceptive activity in multiple preclinical models of neuropathic pain.[3][6][7][9] This technical guide provides a comprehensive overview of the ATP-competitive inhibition of AAK1 by this compound, detailing its mechanism of action, quantitative inhibitory profile, relevant experimental protocols, and its impact on key signaling pathways.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of AAK1.[2][3][7][8][11] This mechanism involves the inhibitor binding to the ATP-binding pocket of the AAK1 kinase domain. By occupying this site, this compound prevents the binding of the endogenous substrate, adenosine triphosphate (ATP), thereby blocking the transfer of a phosphate group to AAK1's substrates, such as the AP-2 complex. Enzymatic studies have confirmed this competitive inhibition, demonstrating a direct competition between this compound and ATP.[4][12]
Quantitative Inhibitory Profile
This compound exhibits high potency for AAK1 and selectivity over closely related kinases such as BIKE and GAK. The quantitative data for its inhibitory activity are summarized below.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Target/System | Value | Reference(s) |
| IC₅₀ | Human AAK1 (enzymatic) | 3.3 ± 0.7 nM | [4][7] |
| Kᵢ | Human AAK1 | 0.9 nM | [3][4][7][8][11] |
| IC₅₀ | µ2 Phosphorylation (cellular) | 2.8 ± 0.4 nM | [3][7][13] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ | Reference(s) |
| AAK1 | 3.3 nM | [7][8][9][11] |
| BIKE | 14 nM | [7][8][9][11] |
| GAK | 320 nM | [7][8][9][11] |
Experimental Protocols
AAK1 Enzymatic Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the AAK1 enzyme.
-
Enzyme: Recombinant human AAK1 kinase domain (e.g., amino acids 30-330).[4][12]
-
Substrate: A synthetic peptide derived from the μ2 protein.[4][12]
-
Detection Method: Typically involves measuring the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate, or using fluorescence-based methods like LanthaScreen™.
-
Procedure Outline:
-
The AAK1 enzyme is pre-incubated with varying concentrations of this compound in a kinase assay buffer.
-
The kinase reaction is initiated by adding the peptide substrate and ATP (containing a tracer, e.g., ³³P-ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).[14]
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated radioactivity or fluorescence is measured to determine the level of kinase activity.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular μ2 Phosphorylation Assay
This cell-based assay assesses the ability of this compound to inhibit AAK1 activity within an intact cellular system.
-
Cell Line: HEK293 cells engineered to overexpress human AAK1 and the human μ2 protein.[12]
-
Methodology: Western Blot analysis or ELISA-based methods to detect phosphorylated μ2.
-
Procedure Outline:
-
HEK293 cells overexpressing AAK1 and μ2 are cultured and plated.
-
Cells are treated with a range of concentrations of this compound for a specified duration.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with a primary antibody specific for phosphorylated μ2 (p-μ2) and a primary antibody for total μ2 as a loading control.
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified.
-
The ratio of p-μ2 to total μ2 is calculated, and the IC₅₀ value is determined.
-
Impact on AAK1-Mediated Signaling Pathways
AAK1 is a key regulator of several signaling pathways, primarily through its role in clathrin-mediated endocytosis. By inhibiting AAK1, this compound can modulate these pathways.
Clathrin-Mediated Endocytosis (CME)
AAK1's primary function is to phosphorylate the AP2M1 subunit of the AP-2 complex, a crucial step for the maturation of clathrin-coated pits and subsequent vesicle formation.[1][2] Inhibition of AAK1 by this compound blocks this phosphorylation event, thereby impairing CME. This mechanism is central to its therapeutic effects, as it can alter the internalization of key receptors and transporters involved in pain signaling.[5]
WNT and Notch Signaling Pathways
AAK1 has been identified as a modulator of both the WNT and Notch signaling pathways, which are critical for neuronal development and function.
-
WNT Pathway: AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[13][15][16] Prolonged WNT signaling can lead to AAK1-dependent phosphorylation of AP2M1, creating a negative feedback loop.[15] Inhibition of AAK1 by this compound would be expected to disrupt this feedback, potentially enhancing WNT signaling.
-
Notch Pathway: AAK1 acts as a positive regulator of the Notch pathway.[13][17][18] It directly interacts with the active form of Notch, stabilizing it and facilitating its interaction with components of the endocytic machinery, which is necessary for proper signal transduction.[2][17][18] Therefore, inhibiting AAK1 could lead to a downregulation of Notch signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | AAK1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. axonmedchem.com [axonmedchem.com]
- 10. This compound (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Preclinical Pharmacokinetic Profile of LP-935509: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising target for the treatment of neuropathic pain. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in key preclinical models, along with the experimental methodologies employed in these crucial studies.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in both mice and rats, demonstrating favorable properties for a centrally acting therapeutic agent. The data presented below has been aggregated from various preclinical investigations to provide a comparative summary.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Oral Bioavailability (F%) | N/A | 100% |
| Plasma Half-life (t½) | - | 3.6 hours |
| Maximum Concentration (Cmax) | - | 5.2 µM |
| Time to Cmax (Tmax) | - | 0.5 hours |
| Brain/Plasma Ratio | >2 | 3 to 4 |
| Plasma Free Fraction | - | 2.6% |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Oral Bioavailability (F%) | N/A | 50% |
| Plasma Half-life (t½) | - | 4.0 hours |
| Maximum Concentration (Cmax) | - | 3.1 µM |
| Time to Cmax (Tmax) | - | 1.3 hours |
| Brain/Plasma Ratio | >2 | 2.3 |
| Plasma Free Fraction | - | 2.6% |
Experimental Protocols
The following sections outline the methodologies utilized to generate the pharmacokinetic data presented above. These protocols are representative of standard practices in preclinical drug development.
In Vivo Pharmacokinetic Studies
Animal Models:
-
Mice: Male C57BL/6J mice are typically used. For pharmacokinetic studies, animals are often cannulated for serial blood sampling.
-
Rats: Male Sprague-Dawley rats are a common model for these types of studies.
Dosing and Sample Collection:
-
Intravenous (IV) Administration: this compound is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein.
-
Oral (PO) Administration: The compound is administered by oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical sampling schedule for an oral dose would include pre-dose, and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. For intravenous administration, earlier time points such as 2, 5, and 15 minutes post-dose are crucial. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Brain Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected to determine the brain-to-plasma concentration ratio.
Pharmacokinetic Analysis: Plasma and brain concentrations of this compound are determined using a validated bioanalytical method. Pharmacokinetic parameters are then calculated using non-compartmental analysis of the plasma concentration-time data.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method is employed for the quantification of this compound in plasma and brain homogenates.
Sample Preparation:
-
Plasma: Protein precipitation is a common method for extracting the analyte from plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Brain Tissue: Brain tissue is first homogenized in a suitable buffer. The homogenate is then subjected to a similar protein precipitation or a more rigorous liquid-liquid extraction or solid-phase extraction to isolate the analyte.
LC-MS/MS System and Conditions:
-
Liquid Chromatography: A reverse-phase C18 column is typically used for chromatographic separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and an internal standard in the multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.
Signaling Pathway and Experimental Workflow
The antinociceptive effects of this compound are attributed to its inhibition of AAK1, which has been shown to modulate the α2 adrenergic signaling pathway, a key pathway in the regulation of neuropathic pain.
Caption: AAK1 Inhibition and its Role in Pain Signaling.
The diagram above illustrates the proposed mechanism by which this compound exerts its analgesic effect. In neuropathic pain states, increased AAK1 activity is thought to contribute to the transmission of pain signals in the spinal dorsal horn. By inhibiting AAK1, this compound reduces this pro-nociceptive signaling. This action is synergistic with the activation of α2 adrenergic receptors by norepinephrine, which also inhibits pain signal transmission. The finding that α2 adrenergic receptor antagonists can block the antinociceptive effects of AAK1 inhibitors supports this model.[1]
Caption: Preclinical Pharmacokinetic Study Workflow.
References
LP-935509: A Technical Guide on Brain Penetrance and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance and oral bioavailability of LP-935509, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). The following sections detail the quantitative pharmacokinetic parameters, the experimental methodologies employed in preclinical studies, and the underlying signaling pathways affected by this compound.
Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic profile of this compound has been characterized in rodent models, demonstrating excellent oral bioavailability and significant penetration of the blood-brain barrier. The key quantitative data are summarized in the tables below.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Dosing | Reference |
| Oral Bioavailability | 100% | Male C57BL/6J Mice | 10 mg/kg (oral) vs. 1 mg/kg (IV) | [1][2] |
| Plasma Half-life (t½) | 3.6 hours | Male C57BL/6J Mice | 10 mg/kg (oral) or 1 mg/kg (IV) | [1][2] |
| Peak Plasma Concentration (Cmax) | 5.2 µM | Male C57BL/6J Mice | 10 mg/kg (oral) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | Male C57BL/6J Mice | 10 mg/kg (oral) | [1] |
| Plasma-free Fraction | 2.6% | Mice | Not Specified | [1][2] |
Table 2: Brain Penetrance of this compound in Rodents
| Parameter | Value | Species/Model | Dosing | Reference |
| Brain/Plasma Ratio | 3 to 4 | Mice | Not Specified | [1][2] |
| Brain/Plasma Ratio | >2 | Rodents | Not Specified | [3][4] |
| Brain/Plasma Ratio | 2.3 | Rats | 10 mg/kg (oral) or 2 mg/kg (IV) |
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo and in vitro experiments conducted to determine the pharmacokinetic properties and mechanism of action of this compound.
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the oral bioavailability, plasma half-life, and brain penetrance of this compound in mice.
Animal Model: Male C57BL/6J mice were used for these studies.[1]
Drug Formulation and Administration:
-
Oral (PO) Administration: this compound was formulated in 10% Cremophor for oral gavage.[2][5] Doses of 10, 30, and 60 mg/kg were administered.[5][6]
-
Intravenous (IV) Administration: A dose of 1 mg/kg was administered intravenously.[1][2]
Pharmacokinetic Analysis:
-
Four mice were administered this compound either intravenously (1 mg/kg) or orally (10 mg/kg).[2]
-
Blood samples were collected over a 24-hour period.[2]
-
Plasma concentrations of this compound were quantified at each time point.[2]
-
For brain penetrance, brain and plasma drug levels were measured in satellite animal groups during behavioral tests.[6]
-
Pharmacokinetic parameters were calculated using standard pharmacokinetic models.[2]
In Vivo Pharmacokinetic Studies in Rats
Objective: To assess the pharmacokinetic profile of this compound in a different rodent species.
Animal Model: Male Sprague-Dawley rats were utilized.
Drug Administration:
-
Oral (PO) Administration: A dose of 10 mg/kg was administered.
-
Intravenous (IV) Administration: A dose of 1 mg/kg was administered.[1]
Pharmacokinetic Analysis: Blood samples were collected for pharmacokinetic analysis.[1]
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory potency of this compound against AAK1 and other related kinases.
Methodology:
-
AAK1 Inhibition: The ability of this compound to inhibit the phosphorylation of a peptide derived from the μ2 protein (a substrate of AAK1) was measured.[3][4]
-
Cellular AAK1 Inhibition: HEK293 cells overexpressing human AAK1 and the human μ2 protein were treated with this compound to determine its cellular IC50 for the inhibition of μ2 phosphorylation.
-
Selectivity Profiling: The inhibitory activity of this compound was tested against closely related kinases such as BIKE and GAK.[1][7]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is intrinsically linked to the AAK1 signaling pathway, which plays a crucial role in clathrin-mediated endocytosis.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis through its interaction with the AP2 adaptor complex. AAK1 phosphorylates the μ2 subunit of the AP2 complex, a key step in the maturation of clathrin-coated pits and the subsequent internalization of cargo proteins. By inhibiting AAK1, this compound disrupts this process.
Figure 1. AAK1 signaling in clathrin-mediated endocytosis and inhibition by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Studies
The workflow for determining the pharmacokinetic profile of this compound in preclinical models involves several key steps, from drug administration to data analysis.
Figure 2. General experimental workflow for preclinical pharmacokinetic studies of this compound.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
The Discovery and Development of LP-935509: A Novel AAK1 Inhibitor for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LP-935509 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1) that has demonstrated significant promise in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its pharmacological data, detailed descriptions of key experimental methodologies, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AAK1 inhibition for the treatment of chronic pain states.
Introduction: Targeting AAK1 for Neuropathic Pain
Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. The discovery of novel therapeutic targets is crucial for addressing the significant unmet medical need in this area. Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling target for the treatment of neuropathic pain.[1][2] AAK1 is involved in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking.[2][3]
The validation of AAK1 as a pain target was significantly advanced through large-scale mouse knockout studies.[1] Mice lacking the AAK1 gene exhibited normal responses to acute pain but showed a marked reduction in persistent pain behaviors in the formalin test and did not develop tactile allodynia following spinal nerve ligation.[1] These findings spurred the development of small-molecule inhibitors of AAK1, leading to the discovery of this compound.[1]
The Discovery of this compound
This compound was identified through a high-throughput screening campaign followed by extensive lead optimization efforts.[3][4] The goal was to develop a potent, selective, and orally bioavailable AAK1 inhibitor with favorable drug-like properties, including the ability to penetrate the central nervous system.[2][5] this compound emerged as a lead candidate that fulfilled these criteria.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of AAK1.[6] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AAK1 enzyme, preventing the transfer of a phosphate group to its substrates.[5][6] One of the key substrates of AAK1 is the μ2 subunit of the adaptor protein 2 (AP-2) complex, which plays a critical role in clathrin-mediated endocytosis.[6] By inhibiting AAK1, this compound reduces the phosphorylation of AP-2 μ2, thereby modulating endocytosis and synaptic function.[6] The antinociceptive effects of AAK1 inhibition are thought to be linked to the α2 adrenergic signaling pathway.[1][7]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| AAK1 | Biochemical IC50 (μ2 peptide phosphorylation) | 3.3 ± 0.7 nM | [5][6] |
| AAK1 | Cellular IC50 (μ2 phosphorylation) | 2.8 ± 0.4 nM | [6] |
| AAK1 | Ki (ATP competition) | 0.9 nM | [5][6] |
| BIKE | Biochemical IC50 | 14 nM | [5][7] |
| GAK | Biochemical IC50 | 320 nM | [5][7] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Neuropathic Pain
| Animal Model | Species | Dosing | Effect | Reference |
| Formalin Test (Phase II) | Mouse | 10, 30, 60 mg/kg (p.o.) | Dose-dependent reduction in paw flinches | [8] |
| Spinal Nerve Ligation (SNL) | Mouse | 10, 30, 60 mg/kg (p.o.) | Dose-dependent reversal of mechanical allodynia | [8] |
| Chronic Constriction Injury (CCI) | Rat | 0.1-30 mg/kg (p.o.) | Dose-dependent reversal of thermal hyperalgesia, cold allodynia, mechanical allodynia, and mechanical hyperalgesia | [5] |
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | Not specified | Reduction of pain responses | [1][6] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 100% | [5] |
| Plasma Half-life | Rat | 3.6 hours | [5] |
| Brain to Plasma Ratio | Mouse/Rat | >2 | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in the preclinical evaluation of this compound.
AAK1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AAK1 in a purified system.
Objective: To determine the IC50 value of this compound against AAK1.
Methodology:
-
Recombinant human AAK1 enzyme is incubated with a peptide substrate derived from the μ2 protein.
-
The reaction is initiated by the addition of ATP.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated peptide product is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays.
-
The assay is performed with a range of this compound concentrations to generate a dose-response curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the curve.
Cellular μ2 Phosphorylation Assay
This assay measures the inhibition of AAK1 activity within a cellular context.
Objective: To determine the cellular IC50 of this compound.
Methodology:
-
A suitable cell line that expresses AAK1 is used.
-
The cells are treated with various concentrations of this compound.
-
The cells are then lysed, and the level of phosphorylated μ2 protein is measured.
-
This is typically done using an immunoassay technique, such as a Western blot or an ELISA, with an antibody specific for the phosphorylated form of the μ2 protein.
-
A dose-response curve is generated, and the cellular IC50 is determined.
In Vivo Animal Models of Neuropathic Pain
These models are used to assess the efficacy of this compound in reducing pain-like behaviors in animals.
a) Formalin Test: This model assesses inflammatory and persistent pain.
-
A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.
-
This induces a biphasic pain response: an acute phase (Phase I) lasting a few minutes, followed by a tonic phase (Phase II) of persistent pain lasting 20-40 minutes.
-
This compound or vehicle is administered orally prior to the formalin injection.[10]
-
Pain-related behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified during Phase II.
b) Spinal Nerve Ligation (SNL) Model: This is a surgical model of neuropathic pain.
-
Under anesthesia, the L5 spinal nerve is tightly ligated.
-
This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.
-
After the establishment of allodynia (typically several days post-surgery), this compound or vehicle is administered.
-
Mechanical allodynia is assessed at various time points post-dosing using von Frey filaments. The paw withdrawal threshold is determined.
The following diagram illustrates the general workflow for in vivo efficacy testing.
Conclusion
This compound is a novel and potent AAK1 inhibitor that has demonstrated a compelling preclinical profile for the treatment of neuropathic pain. Its mechanism of action, targeting a key regulator of endocytosis in the nervous system, represents a promising therapeutic strategy. The robust efficacy observed in multiple animal models of neuropathic pain, coupled with its excellent oral bioavailability and brain penetration, underscores its potential as a clinical candidate. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in patients suffering from chronic pain. Another compound, LX9211 (formerly BMS-986176), which also targets AAK1, has progressed into clinical trials, further validating this therapeutic approach.[2] The development of AAK1 inhibitors like this compound and LX9211 holds promise for new treatment options for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease.[2][3]
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LP-935509 in Mouse Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for the study of neuropathic pain in mouse models. The protocols are compiled from preclinical data and are intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound.
Introduction
This compound is an orally active, brain-penetrant small molecule that targets AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3] Inhibition of AAK1 has emerged as a novel therapeutic strategy for neuropathic pain.[4][5][6] Preclinical studies have demonstrated the efficacy of this compound in reducing pain-like behaviors in various rodent models of neuropathic pain, including nerve injury and diabetic neuropathy models.[4][5][7][8] This document outlines the necessary protocols for vehicle preparation, dosing, and experimental timelines for assessing the antinociceptive effects of this compound in mice.
Mechanism of Action
This compound is an ATP-competitive inhibitor of AAK1 with a high degree of selectivity.[1][2] The analgesic effects of AAK1 inhibition are thought to be mediated through the modulation of α2 adrenergic signaling in the spinal cord.[4][5][9] By inhibiting AAK1, this compound can reverse the hyperexcitability of neurons that contributes to neuropathic pain states. AAK1 knockout mice have shown a reduced response to persistent pain, a phenotype that is replicated by the administration of this compound.[4][5][6][10]
Figure 1: Simplified signaling pathway of this compound action.
Pharmacokinetics and Dosing Considerations
This compound is characterized by its high oral bioavailability and ability to penetrate the blood-brain barrier.[1][7] In mice, it has demonstrated a plasma half-life of approximately 3.6 hours.[1] The compound is typically administered orally.
Table 1: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 100% | Mouse | [1] |
| Oral Bioavailability | 50% | Rat | [11] |
| Plasma Half-Life | 3.6 hours | Mouse | [1] |
| Plasma Half-Life | 4.0 hours | Rat | [11] |
| Brain to Plasma Ratio | >2 to 4 | Mouse/Rat | [1][7][11] |
Experimental Protocols
The following protocols are designed for use in established mouse models of neuropathic pain, such as Spared Nerve Injury (SNL) or Chronic Constriction Injury (CCI).
Materials
-
This compound
-
Vehicle (select one):
-
10% Cremophor® EL in sterile water
-
25% Captisol® in 0.1 M Citrate buffer, pH 3.0
-
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Standard laboratory animal handling and restraint equipment
Vehicle Preparation
For 10% Cremophor Vehicle:
-
Warm the Cremophor® EL to 40-50°C to reduce viscosity.
-
Aseptically add 1 part warm Cremophor® EL to 9 parts sterile water.
-
Mix thoroughly until a homogenous solution is formed.
-
Allow the solution to cool to room temperature before use.
For 25% Captisol Vehicle:
-
Prepare a 0.1 M Citrate buffer and adjust the pH to 3.0.
-
Add 25g of Captisol® to every 100 mL of the citrate buffer.
-
Stir until the Captisol® is completely dissolved.
This compound Formulation
-
Weigh the desired amount of this compound powder.
-
Add a small amount of the chosen vehicle to the powder and triturate to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex or sonicate briefly if necessary to ensure complete dissolution or a homogenous suspension. For oral gavage, a homogenous suspension is acceptable.[2]
Dosing Protocol
The effective dose range for this compound in mouse models of neuropathic pain is typically between 10 mg/kg and 60 mg/kg, administered orally.[10][12]
Single-Dose Administration:
-
Acclimatize mice to the experimental room and handling for at least 30 minutes.
-
Record baseline behavioral measurements (e.g., von Frey for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
Administer this compound or vehicle via oral gavage. The volume of administration should be based on the individual animal's body weight (typically 5-10 mL/kg).
-
Conduct post-dose behavioral assessments at time points such as 30, 60, and 120 minutes after administration.[4]
Repeat-Dose Administration: For studies investigating tolerance or chronic efficacy, a twice-daily dosing regimen has been used.[11]
-
Follow the single-dose procedure for the initial administration.
-
Administer this compound or vehicle twice daily (e.g., at 8:00 AM and 8:00 PM) for a specified number of days (e.g., 5 consecutive days).[11]
-
Conduct behavioral assessments at a consistent time each day, typically before the morning dose or at peak effect time post-dosing.
Figure 2: Experimental workflow for single-dose administration.
Data Presentation
Quantitative data from these experiments should be organized to clearly present the dose-dependent effects of this compound on neuropathic pain behaviors.
Table 2: Efficacy of this compound in the Mouse Spared Nerve Injury (SNL) Model
| Dose (mg/kg, p.o.) | Time Post-Dose (min) | % Reversal of Mechanical Allodynia (Mean ± SEM) | Reference |
| 10 | 120 | ~25% | [10][12] |
| 30 | 120 | ~50% | [10][12] |
| 60 | 120 | >80% | [10][12] |
Table 3: Efficacy of this compound in the Mouse Formalin Test (Phase II)
| Dose (mg/kg, p.o.) | Reduction in Flinches (Mean ± SEM) | Reference |
| 10 | Significant reduction vs. vehicle | [10][12] |
| 30 | Robust reduction, similar to 200 mg/kg gabapentin | [10][12] |
| 60 | Robust reduction, similar to 200 mg/kg gabapentin | [10][12] |
Conclusion
This compound has demonstrated significant and dose-dependent efficacy in preclinical mouse models of neuropathic pain. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this AAK1 inhibitor. Researchers should adhere to appropriate animal care and use guidelines and may need to optimize these protocols for their specific experimental conditions and neuropathic pain models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 3. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Preparation of LP-935509 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: LP-935509 is a potent, selective, and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 3.3 nM.[1][2][3][4][5] It also demonstrates potent inhibition of BIKE (IC50 = 14 nM) and moderate inhibition of GAK (IC50 = 320 nM).[1][5][6] Given its role in regulating the AP2 complex, a key component of clathrin-mediated endocytosis, this compound is a valuable tool for research in neuropathic pain and other neurological disorders.[3][7]
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for organic molecules.[2][3][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
I. Chemical and Physical Properties
A summary of the essential properties of this compound is provided below. This data is crucial for accurate calculations and proper handling.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₄N₆O₃ | [2][3][8] |
| Molecular Weight | 396.44 g/mol | [2][4][6] |
| CAS Number | 1454555-29-3 | [1][3] |
| Appearance | Solid powder | [9] |
| Solubility in DMSO | ≥ 175 mg/mL (≥ 441 mM) | [1][6] |
| Purity | >98% | [3] |
II. Safety and Handling Precautions
Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[1][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
DMSO: Use anhydrous or high-purity DMSO to prevent compound degradation. DMSO is readily absorbed through the skin, so extra caution should be taken to avoid skin contact.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.96 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 396.44 g/mol / 1000 = 3.96 mg
-
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.
-
Sonication (Optional): If the compound does not dissolve completely with vortexing, place the tube in an ultrasonic bath for 5-10 minutes.[6][10] Gentle warming to 37°C can also aid in dissolution.[6]
-
Storage:
Protocol 2: Preparation of Working Solutions
For most cell-based experiments, the high-concentration DMSO stock must be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to first make an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium.
-
Final Dilution: Slowly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium or buffer while gently vortexing or swirling. Pipetting up and down can also help ensure even mixing.[10]
-
Important: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway Context
This compound exerts its effect by inhibiting AAK1. AAK1 phosphorylates the μ2 subunit of the AP2 complex, a critical step in the regulation of clathrin-mediated endocytosis. By inhibiting AAK1, this compound disrupts this process.
References
- 1. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | CAS 1454555-29-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Cell-Based Assays Using LP-935509 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting cell-based assays to investigate the effects of LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in the human neuroblastoma SH-SY5Y cell line.[1][2][3][4][5] SH-SY5Y cells are a widely used in vitro model for neurobiological studies, including neurotoxicity, neurodegenerative diseases, and the assessment of neuro-active compounds.[6][7][8] this compound has been identified as a brain-penetrant AAK1 inhibitor with potential therapeutic applications in neuropathic pain.[2][3][4][9][10] The primary mechanism of AAK1 involves the regulation of clathrin-mediated endocytosis, a fundamental process in neuronal function.[2][4][11] The following protocols describe methods to assess cell viability, neurite outgrowth, and clathrin-mediated endocytosis in SH-SY5Y cells upon treatment with this compound.
Introduction to this compound and SH-SY5Y Cells
This compound is a small molecule inhibitor of AAK1 with high potency and selectivity.[1][5] AAK1 is a serine/threonine kinase that plays a crucial role in the initial stages of clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP2 adaptor complex. By inhibiting AAK1, this compound is expected to modulate endocytic trafficking, which can have significant downstream effects on neuronal signaling and function.
The SH-SY5Y human neuroblastoma cell line is an established and versatile model for neurological research. These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype, exhibiting neurites and expressing various neuronal markers. Their human origin and neuronal characteristics make them a suitable system for studying the cellular and molecular effects of neuro-active compounds like this compound.
Data Presentation
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 10 | 1.18 ± 0.09 | 94.4 ± 7.2 |
| 100 | 1.15 ± 0.06 | 92.0 ± 4.8 |
| 1000 | 0.85 ± 0.10 | 68.0 ± 8.0 |
| 10000 | 0.45 ± 0.05 | 36.0 ± 4.0 |
Table 2: Effect of this compound on Neurite Outgrowth in Differentiated SH-SY5Y Cells
| This compound Concentration (nM) | Average Neurite Length (µm) (Mean ± SD) | Percentage of Cells with Neurites (%) (Mean ± SD) |
| 0 (Vehicle Control) | 45.2 ± 5.1 | 75.3 ± 6.8 |
| 1 | 48.6 ± 4.9 | 78.1 ± 7.2 |
| 10 | 55.3 ± 6.2 | 82.5 ± 5.9 |
| 100 | 38.7 ± 4.5 | 65.4 ± 6.1 |
| 1000 | 25.1 ± 3.8 | 42.8 ± 5.3 |
Table 3: Effect of this compound on Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)
| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | Inhibition of Transferrin Uptake (%) (Mean ± SD) |
| 0 (Vehicle Control) | 8500 ± 750 | 0 ± 8.8 |
| 1 | 7800 ± 690 | 8.2 ± 8.1 |
| 10 | 6200 ± 580 | 27.1 ± 6.8 |
| 100 | 4100 ± 450 | 51.8 ± 5.3 |
| 1000 | 2500 ± 310 | 70.6 ± 3.6 |
Experimental Protocols
Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Basal medium (EMEM/F12) supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture SH-SY5Y cells in Complete Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
For differentiation, seed cells at a density of 2 x 10^4 cells/cm² and allow them to attach overnight.
-
Replace the Complete Growth Medium with Differentiation Medium.
-
Incubate for 5-7 days, replacing the Differentiation Medium every 2-3 days, to induce a neuronal phenotype.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in Complete Growth Medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24-48 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
Protocol:
-
Differentiate SH-SY5Y cells in a 24-well plate as described in Protocol 1.
-
On day 3 of differentiation, treat the cells with various concentrations of this compound or vehicle control in Differentiation Medium.
-
Continue the incubation for another 2-4 days.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain the cells with a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using image analysis software (e.g., ImageJ) to measure the average neurite length and the percentage of cells with neurites.
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
Protocol:
-
Seed undifferentiated SH-SY5Y cells in a 12-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.
-
Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to each well at a final concentration of 25 µg/mL.
-
Incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.
-
Detach the cells using trypsin and resuspend in PBS.
-
Analyze the cellular fluorescence using a flow cytometer.
-
Calculate the inhibition of transferrin uptake relative to the vehicle-treated control.
Visualizations
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: General Experimental Workflow for this compound Assays.
Caption: Logical Flow of this compound's Cellular Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Human Neuroblastoma Cells (SH-SY5Y) – Cells Online [cells-online.com]
- 7. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 8. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for Oral Administration of LP-935509 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended formulation and oral administration of the Adaptor-Associated Kinase 1 (AAK1) inhibitor, LP-935509, in rat models for preclinical research. The protocols outlined below are based on established methodologies from published studies to ensure reproducibility and accuracy.
Overview and Mechanism of Action
This compound is a potent, selective, and orally bioavailable inhibitor of AAK1.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process vital for the internalization of cell surface proteins, including neurotransmitter receptors.[3] The therapeutic potential of this compound, particularly in the context of neuropathic pain, is attributed to its ability to modulate the endocytosis of key proteins involved in pain signaling pathways.[3][4] Inhibition of AAK1 by this compound is mechanistically linked to the enhancement of α2 adrenergic signaling, a pathway known for its antinociceptive effects.[1][4]
Recommended Formulations for Oral Administration
Two primary formulations have been successfully utilized for the oral administration of this compound in rats. The choice of formulation may depend on the specific experimental design, such as pharmacokinetic (PK) studies versus efficacy studies.
Table 1: Recommended Oral Formulations for this compound in Rats
| Formulation Component | Formulation A (General Efficacy Studies)[5] | Formulation B (Pharmacokinetic/Rotarod Studies)[5] |
| Vehicle Composition | ||
| Polyethylene Glycol (PEG) | 40% | - |
| Ethanol | 10% | - |
| Tween 80 | 15% | - |
| Water | 35% | - |
| Cremophor EL | - | 10% |
| Water | - | 90% |
| Administration Volume | 3 ml/kg[5] | Not explicitly stated, but typically 5-10 ml/kg |
Note: For oral gavage, preparing a homogeneous suspension using 0.5% CMC-Na is also a suggested alternative, particularly for larger doses.
Experimental Protocols
Preparation of Formulation A (General Efficacy Studies)
This formulation is suitable for general efficacy and behavioral studies.
Materials:
-
This compound powder
-
Polyethylene Glycol (e.g., PEG400)
-
200-proof Ethanol
-
Tween 80
-
Sterile Water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.
-
In a sterile tube, combine the vehicle components in the specified ratios: 40% PEG, 10% ethanol, 15% Tween 80, and 35% water.
-
Vortex the vehicle mixture thoroughly until it forms a homogenous solution.
-
Add the calculated amount of this compound powder to the vehicle.
-
Vortex the mixture vigorously for 5-10 minutes to ensure complete dissolution. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles before administration.
Preparation of Formulation B (Pharmacokinetic Studies)
This formulation has been specifically used for pharmacokinetic and rotarod studies in rats.[5]
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile Water for Injection
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound.
-
Prepare a 10% Cremophor EL solution by mixing one part Cremophor EL with nine parts sterile water.
-
Vortex the Cremophor EL solution until uniform.
-
Add the this compound powder to the 10% Cremophor EL solution.
-
Vortex the mixture extensively. Use of a sonicating water bath may be necessary to achieve a fine, homogenous suspension.
-
Ensure the final formulation is a uniform suspension before each administration.
Dosing and Administration
This compound is administered to rats via oral gavage.
Table 2: Dosing and Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Dose Range (Oral) | 3 - 30 mg/kg (single or repeat dosing) | |
| Pharmacokinetic Dose (Oral) | 10 mg/kg | [5] |
| Pharmacokinetic Dose (IV) | 2 mg/kg | [5] |
| Oral Bioavailability | 50% | |
| Plasma Half-life (t½) | 4.0 hours | |
| Brain to Plasma Ratio | 2.3 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in rats.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LP-935509 in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of LP-935509, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in preclinical chronic constriction injury (CCI) models of neuropathic pain. This document outlines the mechanism of action of this compound, detailed protocols for the CCI surgical procedure, behavioral testing for pain assessment, and administration of the compound. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate experimental design and execution.
Introduction
Neuropathic pain, a debilitating condition resulting from nerve damage, remains a significant therapeutic challenge. The Chronic Constriction Injury (CCI) model is a widely utilized preclinical model that mimics features of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1][2][3] this compound is an orally active, brain-penetrant small molecule that inhibits AAK1 with high potency (IC50 = 3.3 nM).[4][5] AAK1 has been identified as a novel target for neuropathic pain.[6][7] Studies in rodent CCI models have demonstrated that this compound can dose-dependently reverse pain behaviors, suggesting its potential as a novel analgesic.[4][6][7]
Mechanism of Action
This compound is an ATP-competitive inhibitor of AAK1.[4] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a process crucial for the internalization of cell surface receptors.[8] The analgesic effect of AAK1 inhibitors is linked to the modulation of alpha-2 adrenergic receptor signaling, a pathway known to be involved in pain inhibition.[6][7][9] Inhibition of AAK1 in the spinal cord appears to be critical for its antinociceptive effects.[6][7] While this compound is highly selective for AAK1, it also shows inhibitory activity against BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM).[4][5]
Signaling Pathway of this compound in Neuropathic Pain
Caption: Proposed mechanism of this compound in enhancing α2-adrenergic receptor-mediated pain inhibition.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in rodent CCI models.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats
| Dosage (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Reference |
| Vehicle | Baseline - Post-CCI | 0% | [4] |
| 0.1 | Increased | Dose-dependent | [4] |
| 0.3 | Increased | Dose-dependent | [4] |
| 1 | Increased | Dose-dependent | [4] |
| 3 | Increased | Dose-dependent | [4] |
| 10 | Increased | Significant Reversal | [4] |
| 30 | Increased | Significant Reversal | [4] |
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats
| Dosage (mg/kg, p.o.) | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia | Reference |
| Vehicle | Baseline - Post-CCI | 0% | [4] |
| 0.1 | Increased | Dose-dependent | [4] |
| 0.3 | Increased | Dose-dependent | [4] |
| 1 | Increased | Dose-dependent | [4] |
| 3 | Increased | Dose-dependent | [4] |
| 10 | Increased | Significant Reversal | [4] |
| 30 | Increased | Significant Reversal | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 100% | Rat/Mouse | [4] |
| Plasma Half-life | 3.6 hours | Rat/Mouse | [4] |
| Brain/Plasma Ratio | 3-4 | Mouse | [4] |
| Cmax (10 mg/kg, p.o.) | 5.2 µM | Mouse | [4] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a CCI model.
Chronic Constriction Injury (CCI) Surgical Protocol (Rat Model)
This protocol is adapted from established methods.[1][10][11][12]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (sterile)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
-
Heating pad
Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Place the animal on a heating pad to maintain body temperature.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small incision in the skin of the mid-thigh level to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animal to recover in a warm cage. Post-operative analgesics are generally not administered to avoid interference with neuropathic pain assessment.[10][11]
-
Allow a recovery period of 7-14 days for the development of stable neuropathic pain behaviors before commencing behavioral testing.[2][12]
Behavioral Testing for Neuropathic Pain
Animals should be habituated to the testing environment before any measurements are taken.[1]
Materials:
-
Von Frey filaments of varying stiffness or an electronic von Frey apparatus
-
Elevated mesh platform
Procedure:
-
Place the rat in an individual chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Begin with a filament of lower force and progressively increase the force until a withdrawal response is elicited.
-
The paw withdrawal threshold is defined as the lowest force that evokes a brisk withdrawal response.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the withdrawal threshold of the ipsilateral paw compared to the contralateral paw and baseline measurements indicates mechanical allodynia.[1][13]
Materials:
-
Plantar test apparatus (Hargreaves' apparatus)
-
Plexiglass enclosures
Procedure:
-
Place the rat in a plexiglass enclosure on the glass surface of the plantar test apparatus and allow it to acclimate.
-
Position the radiant heat source beneath the mid-plantar surface of the hind paw.
-
Activate the heat source and record the time taken for the rat to withdraw its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws. A significant decrease in the paw withdrawal latency of the ipsilateral paw indicates thermal hyperalgesia.[1][13]
This compound Administration
Formulation:
-
This compound can be formulated for oral (p.o.) administration. The vehicle used in preclinical studies is often not specified but a common vehicle for oral administration is a solution of 0.5% methylcellulose in water.
Dosing:
-
This compound has been shown to be effective in the CCI model at doses ranging from 0.1 to 30 mg/kg.[4]
-
A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
For acute efficacy studies, behavioral testing is typically performed at various time points post-dose (e.g., 30, 60, 120 minutes) to capture the peak effect.
Concluding Remarks
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain, acting through a novel mechanism involving the inhibition of AAK1. The protocols and data presented in these application notes are intended to provide a comprehensive resource for researchers investigating the preclinical efficacy of this compound in the CCI model. Careful adherence to surgical and behavioral testing protocols is crucial for obtaining reliable and reproducible results. Further investigation into the long-term efficacy and safety of this compound is warranted.
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdbneuro.com [mdbneuro.com]
- 3. Comparison of three rodent neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 13. researchgate.net [researchgate.net]
Application of LP-935509 in the Streptozotocin (STZ) Model of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to chronic pain, numbness, and other sensory disturbances. The streptozotocin (STZ) induced model of diabetes in rodents is a widely utilized preclinical model to study the pathogenesis of diabetic neuropathy and to evaluate the efficacy of novel therapeutic agents. LP-935509 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a novel target for neuropathic pain.[1][2] Research has demonstrated that this compound can effectively alleviate pain-related behaviors in the STZ model of diabetic peripheral neuropathy, suggesting its therapeutic potential for this condition.[1][2]
These application notes provide detailed protocols for the use of this compound in the STZ-induced diabetic neuropathy model, including model induction, drug administration, and behavioral assessment. Additionally, quantitative data from relevant studies are summarized, and the proposed signaling pathway of this compound's action is visualized.
Data Presentation
Table 1: Representative Dose-Dependent Effect of this compound on Mechanical Allodynia in a Rodent Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Naive Control | - | 15.0 ± 0.5 | N/A |
| STZ + Vehicle | - | 4.2 ± 0.3 | 0% |
| STZ + this compound | 3 | 6.8 ± 0.4 | ~25% |
| STZ + this compound | 10 | 9.5 ± 0.6 | ~50% |
| STZ + this compound | 30 | 12.1 ± 0.7 | ~75% |
Note: This data is illustrative and based on findings in other neuropathic pain models. Actual results in the STZ model may vary and should be determined experimentally.
Experimental Protocols
Induction of Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of STZ, leading to the development of diabetic neuropathy.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile-filtered
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Blood glucose meter and test strips
-
Warming cage or lamp
Procedure:
-
Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
Fast the rats for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical concentration is 50-65 mg/mL. Protect the solution from light.
-
Weigh each rat and calculate the required dose of STZ. A single intraperitoneal (i.p.) injection of 50-65 mg/kg is commonly used.
-
Administer the STZ solution via i.p. injection.
-
Return the rats to their cages with free access to food and water. To prevent STZ-induced hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Continue to monitor blood glucose levels and body weight weekly.
-
Behavioral signs of diabetic neuropathy, such as mechanical allodynia and thermal hyperalgesia, typically develop over 2-4 weeks.
Administration of this compound
This protocol outlines the oral administration of this compound to STZ-diabetic rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or 25% Captisol in 0.1 M citrate buffer, pH 3.0)[2]
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the desired concentrations of this compound in the chosen vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Weigh each animal to determine the correct volume for administration.
-
Administer this compound via oral gavage (p.o.) at the desired dose (e.g., 3, 10, 30 mg/kg).
-
The timing of administration will depend on the experimental design (e.g., single dose for acute effect, or repeated dosing for chronic treatment). For acute studies, behavioral testing is typically performed at peak plasma concentrations (e.g., 30-120 minutes post-dose).
Assessment of Mechanical Allodynia (von Frey Test)
This protocol describes the measurement of mechanical sensitivity using von Frey filaments.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4 g to 15 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual animals
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a filament in the middle of the range (e.g., 2 g).
-
Apply the filament to the plantar surface of the hind paw with enough force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If the animal withdraws, use the next finer filament. If there is no response, use the next thicker filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a validated formula.
-
Perform baseline measurements before STZ induction and at regular intervals after the development of diabetes and following treatment with this compound.
Mandatory Visualization
Signaling Pathway of this compound in Neuropathic Pain
The diagram below illustrates the proposed mechanism of action for this compound in alleviating neuropathic pain. Inhibition of AAK1 is believed to enhance the signaling of α2 adrenergic receptors, a pathway known to be antinociceptive.[1]
Caption: Proposed mechanism of this compound in neuropathic pain.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the STZ model of diabetic neuropathy.
References
Application Notes and Protocols for Measuring p-AP2M1 Levels Following LP-935509 Treatment via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the phosphorylation of Adaptor Protein 2 Mu 1 (AP2M1) at Threonine 156 (p-AP2M1) after treatment with LP-935509, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1).
Introduction
AP2M1 is a critical component of the AP2 complex, which plays a central role in clathrin-mediated endocytosis. The phosphorylation of AP2M1 at Thr156 is a key regulatory step in this process.[1][2][3] AAK1 is a kinase known to phosphorylate AP2M1 at this site.[1][4] this compound is a selective, ATP-competitive inhibitor of AAK1 with an IC50 of 3.3 nM.[5][6][7] By inhibiting AAK1, this compound is expected to decrease the levels of p-AP2M1.[8][9] This protocol details the use of Western blotting to quantify this inhibitory effect.
Signaling Pathway
The signaling pathway illustrates that AAK1 directly phosphorylates AP2M1 at the Threonine 156 residue. This phosphorylation event is crucial for the proper function of the AP2 complex in clathrin-mediated endocytosis. This compound acts as an inhibitor of AAK1, thereby blocking this phosphorylation and leading to a decrease in p-AP2M1 levels.
Experimental Protocol
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis of p-AP2M1 levels.
Experimental Workflow
The overall experimental workflow begins with seeding and culturing the cells, followed by treatment with this compound. After the treatment period, cell lysates are prepared, and the protein concentration is determined. Subsequently, the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect p-AP2M1 and total AP2M1. Finally, the results are detected and analyzed.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-111559 |
| Cell Line (e.g., SH-SY5Y, HeLa) | ATCC | CRL-2266, CCL-2 |
| DMEM/F12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726, P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| 4-15% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| Trans-Blot Turbo Mini PVDF Transfer Pk | Bio-Rad | 1704156 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Primary Antibody: p-AP2M1 (Thr156) | Cell Signaling | #3843 or #7399 |
| Primary Antibody: Total AP2M1 | Thermo Fisher | BS-11242R |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling | #7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Detailed Procedure
1. Cell Culture and Treatment a. Culture cells (e.g., SH-SY5Y) in complete growth medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO2. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Treat cells with varying concentrations of this compound (e.g., 0.1 µM and 1 µM) for a specified time (e.g., 2 hours).[1][10] Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes.[11][12] c. Load the samples onto a 4-15% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12] b. For PVDF membranes, pre-wet the membrane in methanol for 30 seconds before assembling the transfer stack.[12] c. Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][12] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[12][13][14] b. Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See table below for recommended dilutions). c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize the p-AP2M1 signal, the blot can be stripped and re-probed for total AP2M1 or a loading control like β-actin. For more accurate quantification, run parallel gels for total and phosphorylated protein or use fluorescently labeled secondary antibodies for multiplexing.[15] d. Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-AP2M1 is expressed as a ratio to total AP2M1.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Treatment Concentration | 0.1 - 1 µM | Based on effective concentrations reported in the literature.[1][10] A dose-response curve may be necessary to determine the optimal concentration for your cell line. |
| This compound Treatment Duration | 2 hours | As reported in studies measuring p-AP2M1 levels.[1] A time-course experiment could be performed for optimization. |
| Protein Loading Amount | 20 - 30 µg per lane | Adjust as needed based on the expression level of the target protein. |
| Primary Antibody Dilutions | ||
| - p-AP2M1 (Thr156) | 1:500 - 1:2,000 | Refer to the manufacturer's datasheet for the specific antibody used.[16] For example, Cell Signaling #3843 is recommended at 1:1000.[17] |
| - Total AP2M1 | 1:1000 | Refer to the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2,000 - 1:10,000 | Optimize for low background and strong signal. |
| Blocking Buffer | 5% BSA in TBST | Crucial for reducing background when detecting phosphoproteins.[11][12][13] |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween 20) | Use of Tris-based buffers is recommended over PBS-based buffers to avoid interference with phospho-specific antibodies.[14][15] |
References
- 1. Dysregulation of the AP2M1 phosphorylation cycle by LRRK2 impairs endocytosis and leads to dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. A structural mechanism for phosphorylation-dependent inactivation of the AP2 complex | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 8. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Phospho-AP2M1 (Thr156) Polyclonal Antibody (BS-11242R) [thermofisher.com]
- 17. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining AAK1 Kinase Activity with LP-935509
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] It phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the regulation of cargo receptor internalization.[1][2] AAK1 has emerged as a therapeutic target for various conditions, including neuropathic pain.[3][4] LP-935509 is a potent and selective, ATP-competitive inhibitor of AAK1.[5][6] These application notes provide detailed protocols for biochemical and cellular assays to determine the activity of AAK1 kinase and the inhibitory potential of compounds like this compound.
Quantitative Data Summary
The inhibitory activity of this compound against AAK1 and related kinases has been characterized in both biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | Parameter | Value (nM) | Notes |
| AAK1 | IC50 | 3.3 ± 0.7 | Inhibition of the phosphorylation of a peptide derived from the μ2 protein.[3][6] |
| AAK1 | Ki | 0.9 | ATP-competitive inhibition.[4][5] |
| BIKE | IC50 | 14 | Also a potent inhibitor of BIKE.[5][7] |
| GAK | IC50 | 320 | Modest inhibitor of GAK.[5][7] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Parameter | Value (nM) | Substrate | Notes |
| HEK293F | IC50 | 2.8 ± 0.4 | μ2 protein | Inhibition of μ2 phosphorylation in cells overexpressing human AAK1 and μ2.[3][6] |
Signaling Pathway and Inhibition Mechanism
AAK1 is a key regulator of clathrin-mediated endocytosis. The binding of clathrin to AAK1 stimulates its kinase activity, leading to the phosphorylation of the μ2 subunit of the AP-2 complex. This phosphorylation event enhances the efficiency of the internalization of cargo receptors. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of AAK1 and subsequently inhibiting this signaling pathway.
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for AAK1 Kinase Activity
This protocol describes a method to measure the kinase activity of recombinant human AAK1 by quantifying the phosphorylation of a synthetic peptide substrate derived from the μ2 protein.
Experimental Workflow
Caption: Workflow for the in vitro AAK1 biochemical assay.
Materials:
-
Recombinant human AAK1 kinase domain (e.g., amino acids 30-330)
-
Synthetic peptide substrate derived from the μ2 subunit of AP-2
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Assay plates (e.g., 384-well, low-volume, white plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant AAK1 and the peptide substrate in the kinase reaction buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Enzyme Addition: Add the AAK1 enzyme and peptide substrate mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km for AAK1.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Assay for AAK1 Activity using Western Blot
This protocol describes a method to assess the inhibitory effect of this compound on AAK1 activity in a cellular context by measuring the phosphorylation of its substrate, the μ2 subunit of AP-2.
Logical Relationship of the Cellular Assay
Caption: Logical workflow of the cellular AAK1 assay.
Materials:
-
HEK293F cells
-
Expression plasmids for human AAK1 and human μ2 subunit of AP-2
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total-AP2M1, and an antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Transfection: Culture HEK293F cells and transiently transfect them with expression plasmids for human AAK1 and the human μ2 protein.
-
Compound Treatment: After 24-48 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-μ2 (Thr156) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total μ2 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities for phospho-μ2 and total μ2. Calculate the ratio of phospho-μ2 to total μ2 for each treatment condition. Determine the IC50 value by plotting the percent inhibition of μ2 phosphorylation against the concentration of this compound.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for LP-935509 in Non-Cancer Chronic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-935509 is a potent, selective, and orally bioavailable small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3][4] Emerging preclinical evidence suggests that AAK1 inhibition is a promising therapeutic strategy for the management of non-cancer chronic pain, particularly neuropathic pain.[1][3][5][6] this compound has demonstrated efficacy in rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and streptozotocin (STZ)-induced diabetic neuropathy models, without affecting acute pain perception.[1][3] These application notes provide detailed protocols for utilizing this compound in preclinical non-cancer chronic pain research.
Mechanism of Action and Signaling Pathway
This compound acts as an ATP-competitive inhibitor of AAK1.[2] AAK1 plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other macromolecules. By inhibiting AAK1, this compound is thought to modulate the trafficking of key proteins involved in pain signaling pathways at the presynaptic terminal. The antinociceptive effects of AAK1 inhibitors have been linked to the potentiation of α2 adrenergic signaling, a pathway known to be involved in pain modulation.[5][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| AAK1 IC₅₀ | 3.3 nM | [2][4][5] |
| AAK1 Kᵢ | 0.9 nM | [2][4] |
| BIKE IC₅₀ | 14 nM | [2][4] |
| GAK IC₅₀ | 320 nM | [2][4] |
| µ2 Phosphorylation IC₅₀ (Cell-based) | 2.8 ± 0.4 nM | [1][3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 100% | [2] |
| Plasma Half-life (t½) | 3.6 hours | [2] |
| Brain/Plasma Ratio | 3-4 | [2] |
Table 3: In Vivo Efficacy of this compound in Rodent Models of Neuropathic Pain
| Model | Species | Pain Modality | ED₅₀ | Reference |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | 2-10 mg/kg (p.o.) | [2] |
| Chronic Constriction Injury (CCI) | Rat | Cold Allodynia | 2-10 mg/kg (p.o.) | [2] |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 2-10 mg/kg (p.o.) | [2] |
| Spinal Nerve Ligation (SNL) | Mouse | Mechanical Allodynia | ~10 mg/kg (p.o.) | [7] |
| Formalin Test (Phase II) | Mouse | Inflammatory Pain | Significant reduction at 30 mg/kg (p.o.) | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Models of Non-Cancer Chronic Pain
Two widely used rodent models for studying neuropathic pain are the Chronic Constriction Injury (CCI) model and the Streptozotocin (STZ)-induced diabetic neuropathy model.
This surgical model induces a peripheral nerve injury that results in persistent pain behaviors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh of the desired limb.
-
Make a small skin incision on the lateral side of the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.
This model mimics the painful diabetic neuropathy observed in some diabetic patients.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Blood glucose meter and test strips
-
Insulin (for animal welfare, if needed)
Procedure:
-
Fast the mice for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer. A common dose is a single intraperitoneal (i.p.) injection of 150-200 mg/kg.
-
Inject the STZ solution i.p. into the mice.
-
Return the mice to their home cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 2-4 weeks for the development of diabetic neuropathy before initiating behavioral testing.
Behavioral Assays for Pain Assessment
The following protocols are standard methods to assess different modalities of pain-like behaviors in rodents.
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimate the animals to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Begin with a filament in the middle of the force range and apply it to the plantar surface of the hind paw.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% withdrawal threshold can be calculated using a formula or statistical software.
This test measures the latency to withdraw from a radiant heat source.
Materials:
-
Hargreaves apparatus (radiant heat source and timer)
-
Glass-floored testing enclosures
Procedure:
-
Acclimate the animals to the testing enclosures for at least 15-30 minutes.
-
Position the radiant heat source under the glass floor directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source, which will start a timer.
-
The timer stops automatically when the animal withdraws its paw. Record the latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform several trials on each paw with a sufficient interval between trials.
This test measures the response to a cold stimulus.
Materials:
-
Cold plate apparatus with adjustable temperature control
-
Enclosure to place on the cold plate
Procedure:
-
Set the cold plate to the desired temperature (e.g., 4°C).
-
Place the animal in the enclosure on the cold plate and start a timer.
-
Observe the animal for pain-related behaviors, such as lifting or licking the paws, and jumping.
-
Record the latency to the first clear sign of a pain response.
-
A cut-off time (e.g., 5 minutes) should be established.
Dosing and Administration of this compound
This compound is orally bioavailable and can be administered by oral gavage (p.o.).[2]
-
Vehicle: A common vehicle for oral administration is 0.5% methylcellulose in water.
-
Dose Range: Based on preclinical studies, an effective dose range for this compound in rodents is between 3 and 30 mg/kg.[2][8][9]
-
Dosing Schedule: For acute studies, a single dose is administered prior to behavioral testing. For chronic studies, dosing can be performed once or twice daily.[9]
Conclusion
This compound is a valuable research tool for investigating the role of AAK1 in non-cancer chronic pain. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in preclinical studies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of AAK1 inhibition for the treatment of chronic pain.
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 3. Test for Cold Allodynia Using a Cold Plate [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of LP-935509 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the challenges associated with the poor aqueous solubility of LP-935509 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent, selective, and brain-penetrant inhibitor of the adaptor protein-2 associated kinase 1 (AAK1), with potential applications in neuropathic pain research.[1] Its chemical structure lends to poor aqueous solubility, which can significantly hinder its use in in vivo studies, particularly for administration routes requiring a solution, such as intravenous or intrathecal injections. In fact, one study noted that its poor aqueous solubility made it unsuitable for intrathecal administration.[2] For oral administration, suboptimal solubility can lead to low and variable bioavailability.
Q2: What are the initial steps to take when preparing this compound for in vivo administration?
A2: The first step is to determine the required dose, administration route, and desired vehicle volume. For oral administration in mice, a formulation of this compound in 10% Cremophor EL has been successfully used.[3] If an aqueous solution is required, for example, for intravenous administration, a systematic approach to solubility enhancement should be undertaken. This typically begins with assessing the solubility of this compound in a range of pharmaceutically acceptable co-solvents and excipients.
Q3: Are there any known successful formulations for the in vivo delivery of this compound?
A3: Yes, for oral administration in mice, a formulation of this compound in 10% Cremophor EL has been documented in the literature.[3] For other routes of administration or different animal models, formulation development will be necessary. This guide provides several strategies and protocols to assist in this process.
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
A4: While this compound is soluble in DMSO[1][4][5], its use in in vivo studies should be approached with caution. High concentrations of DMSO can be toxic to animals. For many applications, a maximum of 10% DMSO in the final formulation is recommended, and for sensitive models like immunodeficient mice, this may need to be even lower.[6] Often, a combination of DMSO with other co-solvents and surfactants is used to achieve the desired concentration of the drug while minimizing toxicity.[6]
Troubleshooting Guide: Improving the Aqueous Solubility of this compound
This guide provides an overview of common strategies to enhance the aqueous solubility of this compound. The suitability of each method will depend on the specific experimental requirements, such as the route of administration, required dose, and the animal model being used.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages | Best For |
| Co-solvents | A water-miscible solvent is added to the aqueous vehicle to increase the solubility of the lipophilic drug. | Simple to prepare; can be effective for moderate solubility enhancement. | Potential for drug precipitation upon dilution in the bloodstream; toxicity of some co-solvents at higher concentrations. | Oral and intravenous formulations where a moderate increase in solubility is sufficient. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate the drug, increasing its apparent solubility. | High solubilization capacity for many poorly soluble drugs; can be used in combination with other methods. | Potential for toxicity, especially with certain surfactants; can affect drug metabolism and distribution. | Oral and intravenous formulations, particularly for highly insoluble compounds. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with the drug, shielding it from the aqueous environment. | Generally well-tolerated; can significantly increase solubility and stability. | Limited by the stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins at high doses. | Intravenous and oral formulations; suitable for compounds that can fit within the cyclodextrin cavity. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon gentle agitation in an aqueous medium. | Enhances oral bioavailability by presenting the drug in a solubilized form; can be formulated for high drug loading. | Requires careful formulation development and characterization; primarily for oral administration. | Oral administration of highly lipophilic and poorly soluble drugs. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. | High drug loading is possible; can improve dissolution rate and bioavailability. | Requires specialized equipment for preparation (e.g., high-pressure homogenizer, microfluidizer); potential for physical instability (particle growth). | Oral and intravenous administration; suitable for compounds that are difficult to solubilize with other methods. |
Experimental Protocols
Protocol 1: Preparation of a 10% Cremophor EL Formulation for Oral Gavage (based on published literature)
This protocol is adapted from a published study that successfully used a 10% Cremophor EL formulation for the oral administration of this compound to mice.[3]
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile saline (0.9% NaCl) or sterile water
-
Conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for your desired dose (e.g., 10 mg/kg).
-
Prepare the vehicle: In a sterile conical tube, prepare the 10% Cremophor EL vehicle by adding 1 part Cremophor EL to 9 parts sterile saline or water. For example, to make 10 mL of vehicle, add 1 mL of Cremophor EL to 9 mL of saline.
-
Dissolve the this compound: Weigh the required amount of this compound and add it to the 10% Cremophor EL vehicle.
-
Mix thoroughly: Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, sonicate the mixture for short intervals to aid dissolution.
-
Visual inspection: Ensure the final formulation is a clear solution with no visible particles.
-
Administration: Administer the formulation to the animals via oral gavage at the predetermined volume.
Note: Cremophor EL itself can have biological effects, so it is crucial to include a vehicle-only control group in your experiments.[7][8]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for Intravenous Injection
This is a general protocol for preparing a cyclodextrin-based formulation suitable for intravenous administration. The choice of cyclodextrin (e.g., HP-β-CD or SBE-β-CD) and the drug-to-cyclodextrin molar ratio will need to be optimized for this compound.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection or sterile saline
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Determine the target concentration: Decide on the final concentration of this compound required in the formulation.
-
Prepare the cyclodextrin solution: In a sterile vial, dissolve the chosen cyclodextrin in sterile water or saline to achieve the desired concentration (e.g., 20-40% w/v). Gentle warming and stirring can aid dissolution.
-
Add this compound: While stirring, slowly add the accurately weighed this compound powder to the cyclodextrin solution.
-
Complexation: Allow the mixture to stir for a sufficient period (e.g., 24-48 hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.
-
Visual inspection and pH measurement: Check for complete dissolution. The final solution should be clear. Measure the pH and adjust if necessary to a physiologically acceptable range (typically pH 5-8 for IV injections).
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Characterization (recommended): It is advisable to characterize the formulation to confirm the concentration of this compound and the extent of complexation.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This protocol outlines the general steps for developing a SEDDS formulation. The selection of oil, surfactant, and co-surfactant will require screening to find a combination that effectively solubilizes this compound and forms a stable nanoemulsion upon dilution.
Materials:
-
This compound powder
-
A selection of oils (e.g., Capryol 90, Labrafil M 1944 CS)
-
A selection of surfactants (e.g., Cremophor EL, Kolliphor RH 40, Tween 80)
-
A selection of co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Solubility screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Construct a pseudo-ternary phase diagram: Select the most promising oil, surfactant, and co-surfactant. Prepare a series of formulations with varying ratios of these three components. For each formulation, add a small amount of water and observe the emulsification process. The goal is to identify the region that forms a clear or slightly bluish, stable nanoemulsion.
-
Prepare the drug-loaded SEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the desired amount of this compound in this mixture with the aid of vortexing and gentle warming if necessary.
-
Characterization:
-
Emulsification time: Add a small amount of the SEDDS formulation to water and measure the time it takes to form a stable emulsion with gentle stirring.
-
Droplet size analysis: Dilute the SEDDS in water and measure the droplet size using a particle size analyzer. The desired droplet size is typically below 200 nm for efficient absorption.
-
-
Administration: The final SEDDS formulation can be filled into capsules for oral administration.
Protocol 4: Preparation of a Nanosuspension for In Vivo Studies
This protocol provides a general method for preparing a nanosuspension using a wet milling approach. This technique reduces the particle size of the drug to the nanometer range, which can enhance its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer(s) (e.g., HPMC, Tween 80, Poloxamer 188)
-
Sterile water or buffer
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill or a high-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Prepare the suspension: Disperse the this compound powder in an aqueous solution containing the chosen stabilizer(s).
-
Milling: Add the suspension and milling media to the milling chamber. Mill at a high speed for a sufficient duration to achieve the desired particle size. The milling time will need to be optimized.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Particle size and distribution: Measure the particle size and polydispersity index (PDI) to ensure they are within the desired range (typically < 500 nm with a low PDI).
-
Zeta potential: Measure the zeta potential to assess the stability of the suspension. A higher absolute zeta potential value generally indicates better stability.
-
-
Administration: The nanosuspension can be administered directly or further processed into other dosage forms.
Visualizing Experimental Workflows
Decision-Making for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for this compound.
Caption: Decision tree for selecting a solubility enhancement method.
General Workflow for Nanosuspension Preparation
This diagram outlines the key steps involved in preparing a nanosuspension for in vivo studies.
Caption: Workflow for nanosuspension formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | AAK1 | Serine/threonin kinase | TargetMol [targetmol.com]
- 7. Antinociceptive effects of Cremophor EL orally administered to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Technical Support Center: Addressing LP-935509 Off-Target Effects on BIKE and GAK Kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of LP-935509 on BIKE (BMP-2 inducible kinase) and GAK (Cyclin G associated kinase).
This compound Kinase Inhibition Profile
This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), but it also exhibits activity against other kinases, most notably BIKE and GAK. Understanding the inhibitory profile of this compound is crucial for interpreting experimental results accurately.
| Kinase Target | IC50 (nM) | Potency |
| AAK1 | 3.3 | High |
| BIKE | 14 | High |
| GAK | 320 | Moderate |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in vitro. Data compiled from multiple sources.[1][2]
Frequently Asked Questions (FAQs)
Q1: We observe a cellular phenotype that is not consistent with AAK1 inhibition alone. Could this be due to off-target effects on BIKE or GAK?
A1: Yes, it is highly probable. Given the potent inhibition of BIKE and moderate inhibition of GAK by this compound, any observed phenotype should be carefully evaluated for contributions from the inhibition of these off-target kinases.[3] Both BIKE and GAK are involved in critical cellular processes such as intracellular trafficking and cell cycle regulation, and their inhibition can lead to distinct cellular outcomes.[4][5]
Q2: How can we differentiate between on-target (AAK1) and off-target (BIKE/GAK) effects of this compound in our cellular assays?
A2: Differentiating on- and off-target effects is a critical validation step. Here are several strategies:
-
Use of a more selective AAK1 inhibitor: If available, a structurally distinct and more selective AAK1 inhibitor can be used as a control. If this compound does not reproduce the phenotype observed with this compound, it suggests an off-target effect.
-
Target knockdown/knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of AAK1, BIKE, or GAK can help dissect the contribution of each kinase to the observed phenotype.[6]
-
Rescue experiments: Overexpression of a drug-resistant mutant of the intended target (AAK1) that does not bind this compound can confirm on-target effects. If the phenotype is not rescued, it strongly points towards off-target mechanisms.
-
Dose-response analysis: A careful dose-response curve for the observed cellular phenotype should be compared with the biochemical IC50 values. If the cellular potency aligns more closely with the IC50 for BIKE or GAK, it may indicate an off-target effect.
Q3: We are seeing a significant discrepancy between the biochemical IC50 of this compound for GAK (320 nM) and the cellular concentrations at which we observe a phenotype. Why might this be?
A3: Discrepancies between biochemical and cellular assay results are common.[7][8] Several factors can contribute to this:
-
Cellular ATP concentration: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are significantly higher.[9] This high cellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in potency in cellular assays.
-
Cell permeability and efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.[6]
-
Target engagement in a cellular context: The conformation and accessibility of the kinase within a cellular environment can differ from that of a purified recombinant enzyme.[7]
Q4: What are the known functions of BIKE and GAK that could be contributing to the observed off-target effects of this compound?
A4:
-
BIKE (BMP-2 inducible kinase): BIKE is a member of the Numb-associated kinase (NAK) family and shares high sequence identity with AAK1 in the kinase domain.[10] It has been implicated in the regulation of intracellular membrane trafficking.
-
GAK (Cyclin G associated kinase): GAK is a ubiquitously expressed serine/threonine kinase involved in clathrin-mediated endocytosis and vesicle trafficking from the trans-Golgi network.[5][11] It plays a role in uncoating clathrin-coated vesicles.[5] GAK has also been shown to be essential for proper mitotic progression.[4] Inhibition of GAK can lead to defects in centrosome maturation and mitotic arrest.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or severe cytotoxicity at low concentrations of this compound. | Off-target inhibition of kinases essential for cell survival. | 1. Perform a dose-response for cytotoxicity: Determine the concentration of this compound that causes 50% cell death (CC50) and compare it to the IC50 for AAK1, BIKE, and GAK. A CC50 closer to the BIKE or GAK IC50 may suggest off-target toxicity.[12] 2. Use a structurally unrelated AAK1 inhibitor: This can help differentiate on-target from off-target toxicity.[12] 3. Consult kinome profiling data: Check if this compound inhibits other kinases known to be critical for cell viability. |
| This compound is potent in biochemical assays but shows weak or no activity in cellular assays. | Poor cell permeability, active drug efflux, or high intracellular ATP concentration. | 1. Assess cell permeability: Evaluate the physicochemical properties of this compound or perform a permeability assay. 2. Investigate efflux pump activity: Use inhibitors of common efflux pumps (e.g., verapamil) to see if the cellular potency of this compound increases.[6] 3. Measure intracellular compound concentration: Use techniques like LC-MS/MS to quantify the amount of this compound inside the cells.[6] |
| Inconsistent results between experimental replicates. | Compound instability, precipitation, or improper storage. | 1. Ensure proper compound handling: Prepare fresh stock solutions and visually inspect for any precipitation before use. Sonication may aid dissolution.[9] 2. Check compound stability: The stability of this compound in cell culture media over the course of the experiment should be considered. Consider refreshing the media with the inhibitor for long-term assays. 3. Maintain low solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced effects.[9] |
| Observed phenotype does not correlate with the known function of AAK1. | The phenotype is likely driven by the inhibition of BIKE and/or GAK. | 1. Validate off-target engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BIKE and GAK in your cells.[13][14][15] 2. Knockdown off-targets: Use siRNA or CRISPR to specifically deplete BIKE or GAK and assess if this abrogates the effect of this compound.[6] 3. Use specific inhibitors for off-targets: If available, use selective inhibitors for BIKE or GAK to see if they replicate the phenotype observed with this compound. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against BIKE and GAK kinases.
Materials:
-
Recombinant human BIKE and GAK enzymes
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the kinase (BIKE or GAK) and substrate peptide to the wells of the assay plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for the optimized reaction time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[16]
-
Plot the percentage of kinase inhibition versus the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify the binding of a compound to its target in a cellular environment.[13][14][15]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[17]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble BIKE and GAK in the supernatant by Western blotting.[18]
-
Increased thermal stability of BIKE or GAK in the presence of this compound indicates target engagement.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the functional consequences of BIKE and GAK inhibition by examining the phosphorylation status of their downstream substrates.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of BIKE and GAK substrates (if known and available)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Equipment for Western blotting
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.[19][20]
-
Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of the substrate proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of a known BIKE or GAK substrate upon treatment with this compound would indicate functional inhibition in the cell.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Simplified GAK signaling pathway in clathrin-mediated endocytosis.
Caption: Experimental workflow for validating this compound off-target effects.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. GAK (protein) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. benchchem.com [benchchem.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. In vitro protein kinase assay [bio-protocol.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. 4.6. Western Blot Analysis [bio-protocol.org]
LP-935509 Technical Support Center: Controlling for Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the off-target activity of LP-935509 in experimental settings. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). However, it also exhibits activity against two other members of the Numb-Associated Kinase (NAK) family: BMP-2-inducible kinase (BIKE) and Cyclin G-associated kinase (GAK).[1]
Q2: How significant is the off-target activity of this compound?
The inhibitory activity of this compound against its primary target and known off-targets is summarized in the table below. While it is most potent against AAK1, its activity against BIKE is also in the nanomolar range and should be considered in experimental design.
Q3: Is there a negative control compound available for this compound?
While a direct inactive analog of this compound is not commercially available, a well-characterized chemical probe pair can be used to control for off-target effects. SGC-AAK1-1 is a potent dual inhibitor of AAK1 and BIKE, similar to this compound, and its corresponding negative control, SGC-AAK1-1N, is structurally similar but biologically inactive.[2][3][4] These can be used in parallel with this compound to differentiate on-target from off-target effects.
Q4: How can I confirm that the observed phenotype in my experiment is due to AAK1 inhibition?
To confirm that your experimental results are due to the inhibition of AAK1, a multi-pronged approach is recommended, including:
-
Use of a negative control: Compare the effects of this compound with a structurally related inactive control compound like SGC-AAK1-1N.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of AAK1 and see if this phenocopies the effect of this compound.
-
Use of a structurally distinct inhibitor: Compare the effects of this compound with another potent and selective AAK1 inhibitor that has a different chemical scaffold.
-
Rescue experiments: In a system where AAK1 has been knocked down or out, attempt to rescue the phenotype by re-expressing a wild-type or inhibitor-resistant mutant of AAK1.
Troubleshooting Guides
Issue 1: Ambiguous results that could be attributed to either AAK1 or BIKE inhibition.
Troubleshooting Steps:
-
Perform a dose-response experiment: The IC50 of this compound for AAK1 is approximately 4-fold lower than for BIKE.[1] A carefully designed dose-response curve may help distinguish between the two.
-
Utilize genetic knockdown: Independently knockdown AAK1 and BIKE using siRNA or shRNA. If the phenotype is only observed with AAK1 knockdown, it is likely an on-target effect.
-
Employ CRISPR/Cas9 knockout: For more definitive results, generate cell lines with a knockout of AAK1 or BIKE and treat with this compound. The inhibitor should have no effect in the knockout cells if the phenotype is on-target.
Issue 2: Concern that the observed effects are due to inhibition of GAK.
Troubleshooting Steps:
-
Concentration selection: The IC50 of this compound for GAK is significantly higher than for AAK1 (approximately 100-fold).[1] Use the lowest effective concentration of this compound that elicits the desired phenotype to minimize the likelihood of GAK inhibition.
-
Genetic knockdown of GAK: Use siRNA or shRNA to specifically knockdown GAK and determine if this affects the observed phenotype.
Quantitative Data Summary
| Target Kinase | This compound IC50 | Reference |
| AAK1 | 3.3 nM | [1] |
| BIKE | 14 nM | [1] |
| GAK | 320 nM | [1] |
Table 1: Inhibitory potency of this compound against its primary target (AAK1) and known off-targets (BIKE and GAK).
| Compound | Primary Targets | Negative Control | Commercial Availability |
| This compound | AAK1, BIKE | Not available | Yes |
| SGC-AAK1-1 | AAK1, BIKE | SGC-AAK1-1N | Yes |
Table 2: Comparison of this compound with the SGC-AAK1-1 chemical probe pair.
Key Experimental Protocols
Protocol 1: Validating On-Target Activity using a Negative Control Compound
Objective: To differentiate the on-target effects of this compound from potential off-target effects using a negative control.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency.
-
Compound Preparation: Prepare stock solutions of this compound, SGC-AAK1-1, and SGC-AAK1-1N in a suitable solvent (e.g., DMSO).
-
Experimental Groups:
-
Vehicle control (e.g., DMSO)
-
This compound (at the desired experimental concentration)
-
SGC-AAK1-1 (at a concentration equipotent to this compound for AAK1 inhibition)
-
SGC-AAK1-1N (at the same concentration as SGC-AAK1-1)
-
-
Incubation: Treat the cells with the respective compounds for the desired duration.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression).
-
Data Interpretation: An on-target effect of AAK1/BIKE inhibition should be observed with this compound and SGC-AAK1-1, but not with the vehicle or SGC-AAK1-1N.
Protocol 2: Genetic Validation of On-Target Effects using siRNA
Objective: To confirm that the phenotype observed with this compound is specifically due to the inhibition of AAK1.
Methodology:
-
siRNA Design and Synthesis: Design or obtain validated siRNA sequences targeting AAK1, BIKE, and GAK. Include a non-targeting scramble siRNA as a negative control.
-
Transfection: Transfect the cells with the different siRNAs using a suitable transfection reagent.
-
Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target proteins.
-
Verification of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blot or qPCR.
-
Phenotypic Analysis: In parallel, assess the phenotype of interest in the knockdown cells.
-
Data Interpretation: If the phenotype observed with this compound is recapitulated in the AAK1 knockdown cells but not in the BIKE, GAK, or scramble siRNA-treated cells, it strongly suggests an on-target effect.
Protocol 3: Biochemical Assay to Confirm Target Engagement
Objective: To directly measure the inhibition of AAK1 kinase activity by this compound in vitro.
Methodology:
-
Reagents:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., a peptide derived from the μ2 subunit of the AP-2 complex)
-
ATP
-
This compound
-
Kinase assay buffer
-
-
Assay Setup: Prepare a reaction mixture containing the AAK1 enzyme, substrate, and varying concentrations of this compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified period.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with ³²P-ATP, or a fluorescence/luminescence-based assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
Protocol 4: Cellular Assay to Monitor AAK1 Activity
Objective: To assess the effect of this compound on the downstream signaling of AAK1 in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the AP2M1 subunit (p-AP2M1 at Thr156), a known substrate of AAK1.
-
Probe for total AP2M1 and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Data Analysis: Quantify the band intensities and normalize the p-AP2M1 signal to total AP2M1. A dose-dependent decrease in p-AP2M1 levels upon treatment with this compound indicates target engagement.[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
optimizing LP-935509 concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of LP-935509 in cell culture experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally active inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1).[1][2] It functions by competing with ATP for the kinase's binding site.[1][2][3] The primary downstream effect of AAK1 inhibition is the reduced phosphorylation of the μ2 subunit (AP2M1) of the AP-2 adaptor complex.[1][2][4] This complex is crucial for clathrin-mediated endocytosis, a key process for the internalization of cell surface proteins and other molecules, including some viruses.[1][3][4]
Q2: What is the selectivity profile of this compound?
This compound is highly potent against AAK1. However, it also shows activity against two closely related kinases: BMP2-inducible kinase (BIKE) and Cyclin G-associated kinase (GAK). It is a potent inhibitor of BIKE and a modest inhibitor of GAK.[2][5][6][7] Researchers should consider these off-target activities when interpreting results.
| Target Kinase | Potency Metric | Value (nM) |
| AAK1 | IC₅₀ | 3.3 ± 0.7[1][2][7] |
| AAK1 | Kᵢ | 0.9[2][3][6] |
| AAK1 (Cellular) | IC₅₀ (p-μ2) | 2.8 ± 0.4[1][2][3] |
| BIKE | IC₅₀ | 14[2][5][6] |
| GAK | IC₅₀ | 320 ± 40[6] |
Q3: How should I prepare and store this compound?
Solubility and Stock Solution Preparation:
-
This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[5][6][8]
-
It is recommended to prepare a stock solution of 10 mM in DMSO.[2][][10]
-
For higher concentrations, sonication may be required to fully dissolve the compound.[6]
Storage:
-
Solid Powder: Store at -20°C for up to 4 years.[8]
-
DMSO Stock Solution: For long-term storage, aliquot and store at -80°C for up to one year. For short-term use, store at -20°C for up to one month.[6][] Avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for cell culture experiments?
A recommended starting range for cellular assays is up to 100 nM.[7] A study using SH-SY5Y neuroblastoma cells showed a reduction in AP2M1 phosphorylation at a concentration of 1 µM.[8]
Given the low nanomolar cellular IC₅₀ (2.8 nM), a dose-response experiment is highly recommended to determine the optimal, non-toxic concentration for your specific cell line and assay. A typical starting range for a dose-response curve could be from 1 nM to 1000 nM (e.g., 1, 10, 50, 100, 500, 1000 nM).
Troubleshooting Guide
Problem: The compound precipitated after being added to my cell culture medium.
-
Cause: The final concentration of DMSO in the medium may be too high, or the compound's solubility limit in aqueous solutions has been exceeded.
-
Solution 1 (Reduce DMSO): Ensure the final concentration of DMSO in your culture medium is below 0.5% (ideally ≤0.1%) to avoid solvent-induced toxicity and precipitation. Serially dilute your 10 mM DMSO stock in culture medium to achieve the desired final concentration.
-
Solution 2 (Pre-dilution): When preparing your working solution, add the DMSO stock to a small volume of medium first, mix thoroughly, and then add this to the larger volume of cells/medium. Avoid adding a highly concentrated stock directly into a large, cold volume.
Problem: I am not observing the expected biological effect in my assay.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. caymanchem.com [caymanchem.com]
- 10. This compound (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
troubleshooting inconsistent results in LP-935509 pain models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LP-935509 in preclinical pain models. Inconsistent results can arise from various factors, and this guide aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in pain?
This compound is a potent, orally active, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1), with an IC50 of 3.3 nM.[1] It also inhibits related kinases BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM).[1] Its antinociceptive effects in neuropathic pain models are not mediated by opioid pathways but are linked to the modulation of the α2-adrenergic signaling pathway.[2][3] Inhibition of AAK1 is thought to reduce the endocytosis of key cell surface proteins involved in pain signaling.
Q2: In which pain models is this compound effective?
This compound has demonstrated efficacy in various rodent models of neuropathic and persistent pain, including:
Notably, this compound is generally not effective in models of acute pain, such as the hot plate test or Phase I of the formalin test.[2]
Q3: What is the recommended vehicle for oral administration of this compound?
For mouse studies, this compound has been successfully formulated in 10% Cremophor for oral gavage.[4] Other solubilizing agents may also be suitable, but their impact on bioavailability and animal welfare should be considered.
Q4: What are the typical effective doses of this compound in rodents?
Oral doses of 10, 30, and 60 mg/kg have shown dose-dependent efficacy in reversing mechanical allodynia and reducing pain behaviors in mice.[4][6] In the CCI rat model, oral doses ranging from 0.1 to 30 mg/kg have demonstrated a dose-dependent reversal of thermal hyperalgesia.[1]
Troubleshooting Inconsistent Results
Inconsistent findings when using this compound in pain models can often be traced back to experimental variables. Below are common issues and troubleshooting suggestions for specific pain models.
General Issues
| Issue | Potential Cause | Troubleshooting Suggestion |
| High variability between animals | Improper randomization or blinding. | Ensure proper randomization of animals to treatment groups and blinding of the experimenter to the treatments. |
| Animal stress (from handling, housing, etc.). | Acclimate animals to the testing environment and handling procedures. Maintain a consistent and quiet environment. | |
| Inconsistent drug formulation. | Ensure this compound is fully solubilized in the vehicle before each administration. Prepare fresh formulations regularly. | |
| Lack of drug effect | Incorrect dosage or administration route. | Verify calculations for dosing and ensure proper oral gavage technique. |
| Suboptimal timing of behavioral testing post-dosing. | The peak plasma concentration and efficacy of this compound may not perfectly align. Conduct a time-course study to determine the optimal window for behavioral testing after administration. | |
| Animal strain or sex differences. | Be aware of potential differences in drug metabolism and pain sensitivity between different rodent strains and sexes. |
Formalin Test
| Issue | Potential Cause | Troubleshooting Suggestion |
| High variability in Phase II response | Inconsistent formalin injection site or volume. | Ensure precise intraplantar injection into the same anatomical location with a consistent volume. |
| Fluctuations in ambient temperature. | The late phase of the formalin test can be sensitive to ambient temperature.[7] Maintain a consistent room temperature. | |
| No significant reduction in Phase II pain with this compound | Incorrect timing of observation. | Phase II of the formalin test typically occurs between 15 and 40 minutes post-injection.[8][9] Ensure observations are made within this window. |
| Inappropriate scoring of pain behaviors. | Clearly define and consistently score pain behaviors (e.g., licking, flinching, biting). |
Von Frey Test (Mechanical Allodynia)
| Issue | Potential Cause | Troubleshooting Suggestion |
| Inconsistent baseline withdrawal thresholds | Improper acclimation of animals. | Allow sufficient time for animals to acclimate to the testing chambers and wire mesh floor.[10] |
| Incorrect application of von Frey filaments. | Apply filaments perpendicularly to the plantar surface with a consistent bending force and duration.[11] | |
| High variability in post-treatment withdrawal thresholds | Animal is overly active or stressed. | Test animals during their light cycle and in a quiet environment. Gentle handling can reduce stress. |
| "Touch-on" responses. | Allow a sufficient interval between stimulations to avoid sensitization. Observe for clear withdrawal responses versus general movement. |
Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) Models
| Issue | Potential Cause | Troubleshooting Suggestion |
| Inconsistent development of neuropathic pain | Variability in surgical procedure. | Ensure consistent ligature tension (for CCI) or nerve ligation (for SNL) by the same trained surgeon. |
| Post-operative complications (e.g., infection). | Maintain sterile surgical technique and monitor animals for signs of infection. | |
| Spontaneous recovery from neuropathic pain | Natural course of the model. | Be aware that some degree of spontaneous recovery can occur over time. Test within a consistent post-operative window. |
| Lack of this compound effect in established neuropathy | Insufficient drug exposure at the target site. | This compound is brain-penetrant, but ensure adequate dosing to achieve therapeutic concentrations in the CNS.[5] |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various preclinical pain models.
Table 1: Efficacy of this compound in the Mouse Formalin Test (Phase II)
| Dose (mg/kg, p.o.) | Reduction in Paw Flinches | Reference |
| 10 | ~50% reversal of behavioral deficit | [6] |
| 30 | Significant reduction, similar to 200 mg/kg Gabapentin | [4][6] |
| 60 | Robust reduction, similar to 200 mg/kg Gabapentin | [4][6] |
Table 2: Efficacy of this compound in the Mouse Spinal Nerve Ligation (SNL) Model
| Dose (mg/kg, p.o.) | Effect on Mechanical Allodynia | Reference |
| 10 | ~50% reversal of behavioral deficit | [6] |
| 30 | Dose-dependent reversal | [12] |
| 60 | Near complete reversal to pre-surgery levels by 120 min post-dose | [6] |
Table 3: Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model
| Dose (mg/kg, p.o.) | Effect on Thermal Hyperalgesia | Reference |
| 0.1 - 30 | Dose-dependent reversal | [1] |
Experimental Protocols
Formalin Test Protocol (Mouse)
-
Acclimation: Place mice individually in observation chambers for at least 30 minutes before the test.[8]
-
This compound Administration: Administer this compound or vehicle orally 30 minutes prior to formalin injection.[4]
-
Formalin Injection: Subcutaneously inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw using a 30-gauge needle.[8]
-
Observation:
-
Phase I (0-5 minutes post-injection): Record the cumulative time spent licking or biting the injected paw.
-
Phase II (15-40 minutes post-injection): Record the cumulative time spent licking or biting the injected paw.[8]
-
-
Data Analysis: Compare the time spent in pain-related behaviors between treatment groups for each phase.
Von Frey Test Protocol (Rat)
-
Acclimation: Place rats in individual chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.[11]
-
This compound Administration: Administer this compound or vehicle at the desired time point before testing.
-
Stimulation: Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.
-
Threshold Determination (Up-Down Method):
-
Begin with a filament in the middle of the force range.
-
A positive response is a sharp withdrawal of the paw.
-
If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The 50% withdrawal threshold can be calculated using the pattern of responses.
-
-
Data Analysis: Compare the 50% withdrawal threshold between treatment groups.
Visualizations
Caption: this compound inhibits AAK1, leading to reduced endocytosis of α2-adrenergic receptors.
Caption: Workflow for assessing the efficacy of this compound in the mouse formalin test.
Caption: A logical approach to troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
appropriate negative controls for LP-935509 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the AAK1 inhibitor, LP-935509.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] It functions as an ATP-competitive inhibitor with an IC50 of 3.3 nM and a Ki of 0.9 nM for AAK1.[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1).[2][3] By inhibiting AAK1, this compound prevents the phosphorylation of AP2M1, thereby disrupting CME. This mechanism is the basis for its investigation in neuropathic pain and as a potential antiviral agent.[2][3]
Q2: What are the known off-targets of this compound?
This compound exhibits high selectivity for AAK1 but also shows activity against two closely related kinases:
It is important to consider these off-target activities when designing experiments and interpreting data.
Q3: What is the most appropriate negative control for my this compound experiment?
The ideal negative control is a structurally similar analog of this compound that is inactive against AAK1. While a commercially available, validated inactive analog for this compound is not readily documented, understanding the structure-activity relationship (SAR) can guide the selection or synthesis of a suitable control. For example, modifications to the piperidine linkage in related compounds have been shown to cause a significant decrease in potency.[4]
In the absence of a specific inactive analog, the following controls are essential:
-
Vehicle Control: This is the most fundamental control and should be included in every experiment. The vehicle is the solvent used to dissolve this compound (e.g., DMSO) and should be used at the same final concentration as in the this compound-treated samples.
-
Structurally Unrelated AAK1 Inhibitor: Using a different chemical scaffold that also inhibits AAK1 can help confirm that the observed phenotype is due to AAK1 inhibition and not an off-target effect of the this compound chemical structure.
-
Poorly Brain-Penetrant Analog (for in vivo CNS studies): LP-922761 is a potent AAK1 inhibitor that has very low brain penetration.[5] It can be used as a negative control to distinguish between the central and peripheral effects of AAK1 inhibition in vivo.
Q4: I am not observing the expected effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
Sub-optimal Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit AAK1 in your specific cell type. An IC50 for the inhibition of µ2 phosphorylation in HEK293 cells has been reported to be 2.8 ± 0.4 nM.[2][5] However, the optimal concentration may vary depending on the cell line and experimental conditions. A dose-response experiment is recommended.
-
Compound Solubility and Stability: this compound has poor aqueous solubility.[5] Ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.
-
Cell Line Specifics: The expression level of AAK1 and the activity of the clathrin-mediated endocytosis pathway can vary between cell lines. Confirm AAK1 expression in your cells of interest.
-
Assay Readout: Your chosen readout may not be sensitive enough to detect the effects of AAK1 inhibition. Consider using a direct and sensitive readout, such as measuring the phosphorylation of AP2M1 at Threonine 156.
Q5: I am observing unexpected toxicity or a phenotype that is inconsistent with AAK1 inhibition. What should I do?
This could be due to off-target effects. Here are some troubleshooting steps:
-
Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Use a Negative Control: If available, a structurally similar inactive analog is the best control. If not, a structurally unrelated AAK1 inhibitor can help differentiate on-target from off-target effects.
-
Kinome Profiling: To comprehensively identify potential off-targets, consider performing a kinome-wide binding or activity assay.[6]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of AAK1 that is resistant to this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro kinase assays.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | - Ensure the recombinant AAK1 enzyme is active. Include a positive control (e.g., a known AAK1 activator or a substrate that is robustly phosphorylated). - Use freshly prepared enzyme from a reputable source. |
| Sub-optimal ATP Concentration | - this compound is an ATP-competitive inhibitor. The apparent IC50 will be influenced by the ATP concentration in your assay. - Use an ATP concentration that is close to the Km of AAK1 for ATP. |
| Incorrect Buffer Conditions | - Ensure that the buffer composition (pH, salt concentration, co-factors) is optimal for AAK1 activity. |
| Compound Precipitation | - Visually inspect for any precipitate after diluting this compound into the assay buffer. - Consider using a small percentage of DMSO in the final reaction, ensuring the vehicle control has the same concentration. |
Issue 2: Difficulty in detecting changes in AP2M1 phosphorylation by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Low Basal Phosphorylation | - Some cell lines may have low basal AAK1 activity. - Consider stimulating the cells to induce endocytosis (e.g., with growth factors) to increase AAK1 activity and p-AP2M1 levels. |
| Antibody Quality | - Use a high-quality, validated antibody specific for phosphorylated AP2M1 at Threonine 156.[7] - Optimize antibody dilution and incubation times. |
| Inefficient Protein Extraction | - Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of AP2M1. |
| Insufficient Inhibition | - Ensure complete inhibition of AAK1 by treating with an adequate concentration of this compound for a sufficient duration. A time-course experiment may be necessary. |
Data Presentation
Table 1: this compound In Vitro Potency
| Target | Assay Type | IC50 / Ki | Reference |
| AAK1 | Enzymatic (Peptide Phosphorylation) | IC50: 3.3 ± 0.7 nM | [1][5] |
| AAK1 | Enzymatic | Ki: 0.9 nM | [1] |
| AAK1 | Cellular (µ2 Phosphorylation in HEK293) | IC50: 2.8 ± 0.4 nM | [2][5] |
| BIKE | Enzymatic | IC50: 14 nM | [1] |
| GAK | Enzymatic | IC50: 320 nM | [1] |
Table 2: Selectivity Profile of this compound against other targets
| Target | Assay Type | IC50 | Reference |
| Phosphodiesterase 4 (PDE4) | Binding | 8.4 µM | [8] |
| NET (Norepinephrine Transporter) | Binding | 22 µM | [8] |
| κ and μ opioid receptors | Binding | > 30 µM | [8] |
| SERT (Serotonin Transporter) | Binding | > 30 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro AAK1 Kinase Assay
Objective: To determine the inhibitory activity of this compound on AAK1 kinase in a biochemical assay.
Materials:
-
Recombinant human AAK1
-
AAK1 substrate peptide (e.g., derived from the µ2 protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add the AAK1 enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for AAK1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP or the generated ADP using a commercial kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated AP2M1
Objective: To assess the effect of this compound on the phosphorylation of the AAK1 substrate, AP2M1, in a cellular context.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and an antibody for a loading control (e.g., anti-β-actin or anti-total AP2M1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1-2 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities to determine the relative change in p-AP2M1 levels.
Mandatory Visualizations
Caption: AAK1 signaling in clathrin-mediated endocytosis and its inhibition by this compound.
Caption: Logical workflow for using negative controls in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results from LP-935509 treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using LP-935509. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent, and selective ATP-competitive inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process crucial for the internalization of various molecules from the cell surface. The primary mechanism of AAK1 is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1) at threonine 156. This phosphorylation is a key step in the maturation of clathrin-coated pits. By inhibiting AAK1, this compound prevents the phosphorylation of AP2M1, thereby disrupting clathrin-mediated endocytosis. This compound has shown efficacy in preclinical models of neuropathic pain and is also being investigated for its potential antiviral properties, particularly against SARS-CoV-2.[1]
Q2: My cells are showing unexpected phenotypes after this compound treatment that don't seem related to the expected target. What could be the cause?
Unexpected cellular phenotypes following this compound treatment could stem from its known off-target activities or its impact on fundamental cellular processes like clathrin-mediated endocytosis, which can affect multiple signaling pathways.
-
Off-Target Kinase Inhibition: this compound is known to inhibit other kinases, most notably BIKE (BMP-2-inducible kinase) and GAK (Cyclin G-associated kinase), with IC50 values of 14 nM and 320 nM, respectively.[1][2][3][4] While the contribution of BIKE inhibition to the overall efficacy in pain models is still under investigation, inhibition of these or other kinases could lead to unforeseen biological effects. A broader kinase screen revealed that at a concentration of 1 µM, this compound could inhibit the binding of 13 out of 389 kinases by more than 70%.[5]
-
Disruption of Clathrin-Mediated Endocytosis: As AAK1 is a key regulator of clathrin-mediated endocytosis, its inhibition can have widespread consequences on cellular signaling. This process is essential for the internalization and trafficking of a multitude of receptors. Therefore, unexpected phenotypes could be a result of altered signaling of pathways dependent on receptor endocytosis.
Q3: I am observing reduced efficacy or inconsistent results with my this compound treatment. What are some common causes?
Reduced efficacy or inconsistent results can often be attributed to issues with the compound's solubility, stability, or experimental setup.
-
Solubility: this compound has poor aqueous solubility.[6] It is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[2][3][6][7] Ensure that the final concentration of DMSO in your cell culture medium is low (ideally below 0.1%) to avoid solvent-induced toxicity. If you observe precipitation, you may need to prepare fresh stock solutions, gently warm the solution, or use sonication to aid dissolution.[2][6]
-
Target Engagement: It is crucial to confirm that this compound is engaging its target in your specific experimental system. This can be verified by assessing the phosphorylation status of AAK1's direct downstream target, AP2M1, at Thr156 via Western blot. A significant reduction in phosphorylated AP2M1 (p-AP2M1) levels upon treatment is a good indicator of target engagement.
-
Compound Integrity: Ensure that the compound has been stored correctly, typically at -20°C or -80°C as a stock solution, to maintain its stability.[1] If in doubt, using a fresh vial or a lot from the manufacturer is recommended.
Troubleshooting Guides
Problem: Unexpected Cellular Toxicity or Reduced Cell Viability
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | 1. Perform a Solvent Control: Treat a set of cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. 2. Minimize Solvent Concentration: Keep the final DMSO concentration in the culture media as low as possible (ideally ≤ 0.1%). |
| Off-Target Effects | 1. Review Kinase Selectivity Data: Consider if the observed toxicity could be due to the inhibition of other kinases essential for cell survival in your specific cell type. 2. Use a Structurally Different AAK1 Inhibitor: If available, using an alternative AAK1 inhibitor with a different chemical scaffold can help determine if the toxicity is on-target or off-target. |
| On-Target Toxicity | 1. Lower the Concentration: Perform a dose-response curve to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity. |
| Contamination | 1. Check for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. 2. Ensure Sterile Technique: Use proper aseptic techniques for all cell culture work. |
Problem: Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Step |
| Inhibitor Inactivity | 1. Confirm Target Engagement: Perform a Western blot for p-AP2M1 (Thr156) to verify AAK1 inhibition. A lack of decrease in p-AP2M1 levels suggests a problem with the inhibitor or the experimental conditions. 2. Check Inhibitor Integrity: Use a fresh vial of this compound or a new lot from the supplier. Ensure proper storage conditions have been maintained. |
| Suboptimal Concentration | 1. Perform a Dose-Response Experiment: Titrate the concentration of this compound to determine the optimal effective concentration for your specific cell type and assay. |
| Poor Solubility | 1. Prepare Fresh Stock Solutions: If precipitation is observed in the stock solution, prepare it fresh. 2. Aid Dissolution: Gentle warming and sonication can help to dissolve the compound.[2][6] 3. Use Appropriate Vehicle: For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] |
| Cell-Type Specific Effects | 1. Confirm AAK1 Expression: Verify that your cell line expresses AAK1 at a sufficient level. |
Data Presentation
Table 1: In Vitro Potency of this compound Against AAK1 and Related Kinases
| Kinase | IC50 (nM) | Ki (nM) |
| AAK1 | 3.3 ± 0.7 | 0.9 |
| BIKE | 14 | - |
| GAK | 320 ± 40 | - |
| Data compiled from multiple sources.[1][2][3][4][5] |
Table 2: Kinase Selectivity Profile of this compound
At a concentration of 1 µM, this compound was screened against a panel of 389 kinases. The following table lists the 13 kinases for which binding was inhibited by more than 70%.
| Kinase |
| BIKE |
| Additional 12 kinases (not individually named in the source) |
| Source: Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
For In Vitro Experiments:
-
This compound is soluble in DMSO at concentrations up to 175-250 mg/mL.[2][6]
-
To prepare a 10 mM stock solution, dissolve 3.96 mg of this compound (MW: 396.44 g/mol ) in 1 mL of DMSO.
-
If solubility is an issue, gentle warming (37°C) and sonication can be used to facilitate dissolution.[2][6]
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
-
For In Vivo Experiments:
-
A commonly used vehicle for oral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
The components should be added sequentially, ensuring complete dissolution at each step.[6]
-
For intraperitoneal injections, using a salt form of the compound, if available, may improve solubility.[6]
-
Protocol 2: Western Blot for Phospho-AP2M1 (Thr156)
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Phospho-AP2M1 (Thr156) overnight at 4°C with gentle shaking.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AP2M1 or a housekeeping protein like β-actin.
-
Visualizations
Caption: this compound inhibits AAK1, preventing AP2M1 phosphorylation and clathrin-mediated endocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | CAS 1454555-29-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | AAK1 | Serine/threonin kinase | TargetMol [targetmol.com]
- 7. This compound (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Phospho-AP2M1 (Thr156) Antibody (#3843) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
LP-935509: A Comparative Analysis of In Vitro Potency Against Other AAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LP-935509's Performance with Alternative AAK1 Inhibitors, Supported by Experimental Data.
Adaptor-associated kinase 1 (AAK1) has emerged as a significant therapeutic target for a range of conditions, including neuropathic pain and viral infections. This has led to the development of numerous small molecule inhibitors aimed at modulating its activity. Among these, this compound has demonstrated notable potency and selectivity. This guide provides a comparative analysis of the in vitro potency of this compound against other known AAK1 inhibitors, supported by experimental data and detailed methodologies.
In Vitro Potency Comparison of AAK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected AAK1 inhibitors. The data, presented as IC50 and Ki values, have been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | AAK1 IC50 (nM) | AAK1 Ki (nM) | BIKE IC50 (nM) | GAK IC50 (nM) | Notes |
| This compound | 3.3[1][2] | 0.9[1][2] | 14[1] | 320[1] | Orally active, ATP-competitive, and brain-penetrant.[1] |
| SGC-AAK1-1 | 270[3] | 9.1[4] | 17 (Ki)[4] | >50-fold selectivity over GAK | Potently inhibits BMP2K (BIKE).[3] |
| BMS-911172 | 12 | N/A | N/A | N/A | Brain penetrant. |
| LX9211 (BMS-986176) | 2.0 | N/A | N/A | N/A | Highly selective and CNS-penetrable. |
| BMT-090605 | 0.6 | N/A | N/A | N/A | Potent and selective. |
| LP-922761 | 4.8 | N/A | 24 | N/A | Peripherally restricted.[5] |
N/A: Data not available in the reviewed sources.
Experimental Protocols
The determination of in vitro potency for AAK1 inhibitors typically involves biochemical assays that measure the inhibition of AAK1 kinase activity. Below are generalized methodologies for common assays cited in the literature.
Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of AAK1 by 50%.
-
Reagents and Materials:
-
Recombinant human AAK1 kinase domain.
-
Peptide substrate derived from the µ2 subunit of the AP2 complex.[5]
-
ATP (Adenosine triphosphate).
-
Test compounds (e.g., this compound) at various concentrations.
-
Kinase buffer solution.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
The AAK1 enzyme, peptide substrate, and test compound are pre-incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated peptide) or remaining substrate (ATP) is quantified using a suitable detection method. For instance, in a coupled enzyme assay system, the amount of ADP produced is measured, which is directly proportional to kinase activity.[3]
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[6]
-
Kinase Binding Assay (Ki Determination)
This assay measures the binding affinity of an inhibitor to the kinase, providing the inhibition constant (Ki). The LanthaScreen™ Eu Kinase Binding Assay is a common example.[7]
-
Reagents and Materials:
-
Europium-labeled anti-tag antibody.
-
Tagged recombinant AAK1.
-
Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum, ATP-competitive inhibitor).
-
Test compounds at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The tagged AAK1, Eu-labeled antibody, and tracer are combined in the assay buffer.
-
The test compound is added at various concentrations.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
In the absence of an inhibitor, the tracer binds to AAK1, bringing the Europium and Alexa Fluor™ dyes in close proximity and generating a high FRET signal.
-
The test compound competes with the tracer for binding to AAK1, leading to a decrease in the FRET signal.
-
IC50 values are calculated from the dose-response curve and can be converted to Ki values using the Cheng-Prusoff equation.
-
AAK1 Signaling Pathways and Experimental Workflows
To visualize the role of AAK1 and the experimental approaches to study its inhibition, the following diagrams are provided in DOT language for Graphviz.
AAK1 in Clathrin-Mediated Endocytosis
AAK1 plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation is a key regulatory step in the formation of clathrin-coated vesicles.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an AAK1 inhibitor.
Caption: A simplified workflow for the in vitro determination of an AAK1 inhibitor's IC50.
AAK1 Involvement in WNT and Notch Signaling
AAK1 is also implicated in the regulation of other crucial signaling pathways, such as the WNT and Notch pathways, primarily through its role in the endocytosis of key receptor components.
Caption: AAK1's modulatory role in WNT and Notch signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
LP-935509: A Paradigm of Precision in Kinase Inhibition for Neuropathic Pain
A new era of targeted therapy for neuropathic pain is dawning, spearheaded by selective kinase inhibitors like LP-935509. This investigational agent demonstrates significant advantages in preclinical models over non-selective kinase inhibitors, offering the promise of enhanced efficacy and a more favorable safety profile. This guide provides a detailed comparison, supported by experimental data, to illuminate the therapeutic potential of this compound for researchers, scientists, and drug development professionals.
This compound is an orally active, potent, and selective ATP-competitive inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1).[1] AAK1 has been identified as a novel and compelling target for the treatment of neuropathic pain.[1][2] In contrast, non-selective kinase inhibitors, such as sunitinib and sorafenib, target a broad spectrum of kinases, which, while effective in indications like oncology, can lead to a range of off-target effects and toxicities.
Superior Efficacy and Target Engagement of this compound in Neuropathic Pain Models
Preclinical studies have consistently demonstrated the robust antinociceptive effects of this compound in various models of neuropathic pain. These studies highlight its superiority over non-selective kinase inhibitors, for which data in neuropathic pain models is limited and often associated with significant side effects.
In Vivo Efficacy in a Rat Model of Neuropathic Pain
In the Chronic Constriction Injury (CCI) model of neuropathic pain in rats, a widely used and validated model, this compound has been shown to dose-dependently reverse thermal hyperalgesia.[3] In contrast, while the non-selective inhibitor sorafenib has been shown to induce a neuropathic pain-like state in rats, its therapeutic efficacy in established neuropathic pain models is not well-documented, and its use is associated with the development of painful peripheral neuropathy.[4][5][6]
Table 1: Comparative Efficacy in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Dose | Route of Administration | Efficacy Readout | Result | Reference |
| This compound | 0.1-30 mg/kg | Oral, single dosage | Reversal of thermal hyperalgesia | Dose-dependent reversal | [3] |
| Sorafenib | 10-160 mg/kg | i.v., i.p., or p.o. once daily for 21 days | Induction of cold allodynia | Induced hypersensitivity to cold | [5] |
Enhanced Selectivity Profile of this compound
The therapeutic advantage of this compound lies in its high selectivity for AAK1. While it shows some activity against the closely related kinases BIKE and GAK, it is remarkably inactive against a wide panel of other kinases, receptors, and enzymes at therapeutic concentrations.[1] This contrasts sharply with non-selective inhibitors like sunitinib and sorafenib, which are known to inhibit multiple receptor tyrosine kinases, leading to a broad range of on- and off-target effects.[7][8][9][10][11]
Table 2: Kinase Inhibition Profile
| Compound | Primary Target(s) | IC50 (AAK1) | Notable Off-Targets | Reference |
| This compound | AAK1 | 3.3 nM | BIKE (IC50 = 14 nM), GAK (IC50 = 320 nM) | [1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R | Not reported | Numerous kinases, including AMPK | [8][12][13] |
| Sorafenib | Raf kinases, VEGFRs, PDGFRs, c-KIT, FLT3 | Not reported | Broad spectrum of kinases | [7][10] |
Favorable Safety Profile of this compound
The high selectivity of this compound translates into a more favorable preclinical safety profile compared to non-selective kinase inhibitors. In preclinical studies, this compound did not cause motor impairment or sedation at doses that produced significant antinociceptive effects.[14] In contrast, non-selective inhibitors like sunitinib and sorafenib are associated with a wide range of adverse effects, including hypertension, hand-foot syndrome, fatigue, and cardiotoxicity, which are often dose-limiting.[7][8][9][10][11]
Table 3: Comparative Preclinical Safety and Tolerability
| Compound | Observed Adverse Effects in Preclinical Models | Reference |
| This compound | No significant motor impairment or sedation at effective doses. | [14] |
| Sunitinib | Cardiotoxicity (mediated by off-target AMPK inhibition), hypertension. | [8][9] |
| Sorafenib | Induction of neuropathic pain, hypertension, hand-foot syndrome. | [5][9][10] |
Signaling Pathways and Experimental Workflows
The targeted action of this compound on the AAK1 signaling pathway offers a distinct advantage over the broad-spectrum activity of non-selective inhibitors.
Figure 1. this compound selectively inhibits AAK1, modulating α2 adrenergic receptor signaling and reducing pain transmission with minimal off-target effects.
The experimental workflow for evaluating the efficacy of kinase inhibitors in a preclinical model of neuropathic pain is a multi-step process.
Figure 2. Workflow for preclinical evaluation of kinase inhibitors in neuropathic pain models.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency and selectivity of a kinase inhibitor.
-
Reagents and Materials:
-
Recombinant human AAK1, BIKE, and GAK kinases.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP and a suitable peptide substrate for AAK1 (e.g., a peptide derived from the μ2 protein).[1]
-
This compound and non-selective kinase inhibitors (e.g., sunitinib, sorafenib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar detection system.[15]
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This in vivo model is used to assess the antinociceptive efficacy of compounds.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.[2]
-
Close the incision with sutures.
-
Allow the animals to recover for at least one week before behavioral testing.
-
-
Behavioral Testing (Thermal Hyperalgesia):
-
Place the rat on a hot plate apparatus (e.g., Hargreaves' test).
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw.
-
Administer the test compound (e.g., this compound orally) and measure the paw withdrawal latency at various time points post-dosing.
-
A significant increase in paw withdrawal latency compared to vehicle-treated animals indicates an antinociceptive effect.[3]
-
Western Blot for Phospho-μ2
This assay is used to confirm the target engagement of this compound in a cellular context.
-
Sample Preparation:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) and treat with this compound or a non-selective inhibitor for a specified time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[16][17]
-
Determine the protein concentration of the lysates.
-
-
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the μ2 subunit of the AP-2 complex.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total μ2 protein.
-
Conclusion
The selective AAK1 inhibitor this compound represents a significant advancement in the potential treatment of neuropathic pain. Its targeted mechanism of action, demonstrated preclinical efficacy, and superior safety profile compared to non-selective kinase inhibitors underscore the value of precision in kinase drug discovery. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore and build upon the therapeutic promise of this compound.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A model of neuropathic pain induced by sorafenib in the rat: Effect of dimiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects and Side Effects of Using Sorafenib and Sunitinib in the Treatment of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects and Side Effects of Using Sorafenib and Sunitinib in the Treatment of Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing cancer drugs identifies kenpaullone which ameliorates pathologic pain in preclinical models via normalization of inhibitory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Antinociceptive Potential of LP-935509: A Comparative Analysis in Preclinical Pain Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antinociceptive effects of LP-935509, a potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, against other established analgesics in various animal models of pain. This report synthesizes available preclinical data, presenting it in a clear, comparative format to aid in the evaluation of this compound as a potential therapeutic agent for neuropathic pain.
This compound has demonstrated significant efficacy in alleviating pain behaviors in multiple well-established rodent models of neuropathic and inflammatory pain. Its novel mechanism of action, targeting AAK1, offers a promising alternative to existing pain therapies, which are often associated with limiting side effects and incomplete efficacy. This guide delves into the quantitative data from head-to-head studies and provides detailed experimental protocols for the key assays used to validate these findings.
Comparative Efficacy of this compound and Other Analgesics
The following tables summarize the quantitative data on the antinociceptive effects of this compound compared to other commonly used analgesics across different animal models of pain.
Table 1: Efficacy in the Formalin-Induced Inflammatory Pain Model (Mouse)
| Compound | Dose (mg/kg, p.o.) | Phase II Flinching/Licking Time Reduction (%) | Reference |
| This compound | 10 | ~50% | [1] |
| 30 | Significant reduction | [1][2] | |
| 60 | Robust reduction, similar to Gabapentin 200 mg/kg | [1] | |
| Gabapentin | 200 | Robust reduction | [1] |
Table 2: Efficacy in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain (Mouse)
| Compound | Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia | Reference |
| This compound | 3 | Significant reversal | [3] |
| 10 | Significant reversal | [3] | |
| 30 | Significant reversal | [3] | |
| 60 | Near complete reversal | [1] | |
| Gabapentin | 200 | Significant reversal | [1][3] |
Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain (Rat)
| Compound | Dose (mg/kg, p.o.) | Reversal of Thermal Hyperalgesia | Reference |
| This compound | 0.1 - 30 | Dose-dependent reversal | [4] |
| Pregabalin | 30 - 100 | Attenuation of allodynia | [5] |
Table 4: Efficacy in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rat)
| Compound | Dose (mg/kg, p.o.) | Reduction in Pain Responses | Reference |
| This compound | Not specified | Reduced evoked pain responses | [4][6] |
| Gabapentin | 1200 (daily) | 38% of patients with at least 50% pain relief (clinical data) | [7] |
| Pregabalin | 150 - 600 (daily) | Significant pain reduction (clinical data) | [5][8] |
Experimental Protocols
Detailed methodologies for the key animal models cited in this guide are provided below.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of tonic chemical pain that assesses both acute and persistent pain phases.
-
Animals: Male C57BL/6J mice.
-
Procedure: A dilute solution of formalin (typically 1-5% in saline) is injected into the plantar surface of one hind paw.
-
Pain Behavior Assessment: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-40 minutes post-injection), reflecting inflammatory pain mechanisms.
-
Drug Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the formalin injection.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is a surgical model that mimics peripheral nerve injury-induced neuropathic pain.
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.
-
Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and after surgery. A significant decrease in the withdrawal threshold on the ipsilateral (operated) side indicates the development of mechanical allodynia.
-
Drug Administration: Test compounds are administered after the establishment of stable neuropathic pain behaviors.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is another widely used surgical model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose chromic gut ligatures are tied around it.
-
Pain Behavior Assessment: Thermal hyperalgesia is assessed using a radiant heat source (plantar test). The latency to paw withdrawal from the heat stimulus is measured. A decreased withdrawal latency on the ipsilateral side indicates thermal hyperalgesia. Mechanical allodynia can also be assessed using von Frey filaments.
-
Drug Administration: Test compounds are administered after the development of neuropathic pain.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful peripheral neuropathy often associated with diabetes.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia.
-
Pain Behavior Assessment: The development of diabetic neuropathy is confirmed by the presence of mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) in the weeks following STZ injection.
-
Drug Administration: Test compounds are administered to diabetic animals exhibiting neuropathic pain behaviors.
Visualizing the Mechanisms and Workflows
To further elucidate the context of this compound's action and the experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
Comparative Analysis of LP-935509's Mechanism of Action Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the AAK1 Inhibitor LP-935509
This compound has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neuropathic pain and viral entry. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to inform research and development decisions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of AAK1.[1][2][3] AAK1 plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and viral entry into host cells. By binding to the ATP pocket of AAK1, this compound prevents the phosphorylation of key substrates, notably the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[2][4] This inhibition disrupts the endocytic machinery, thereby modulating neuronal signaling in pain pathways and impeding viral internalization.
Kinase Selectivity and Potency
This compound exhibits high potency for AAK1, with an IC50 of 3.3 nM and a Ki of 0.9 nM.[1][2][3] It also shows activity against the closely related kinases BIKE (BMP-2-inducible kinase) and GAK (cyclin G-associated kinase), albeit with lower potency.[1][2][3]
| Kinase | This compound IC50 (nM) | SGC-AAK1-1 IC50 (nM) | BMS-986176 (LX-9211) IC50 (nM) |
| AAK1 | 3.3[1][3] | 270[5] | 2[2] |
| BIKE | 14[1][3] | Potent Inhibition (Ki = 17 nM)[6] | - |
| GAK | 320[1][3] | >50-fold selective over GAK[4] | - |
Cross-Validation in Different Cell Lines
The mechanism of action of this compound has been validated in several cell-based assays, primarily focusing on its impact on the phosphorylation of AAK1 substrates.
Neuronal and Engineered Cell Lines
In HEK293 cells engineered to overexpress human AAK1 and its substrate, the µ2 protein, this compound demonstrated potent inhibition of µ2 phosphorylation with a cellular IC50 of 2.8 ± 0.4 nM.[2] This confirms the compound's ability to engage its target and inhibit its function in an intact cellular environment.
Furthermore, in the human neuroblastoma cell line SH-SY5Y, which is a widely used model for neuronal function, AAK1 inhibitors have been shown to reduce the phosphorylation of AP2M1.[4] While specific dose-response data for this compound in SH-SY5Y cells is not detailed in the provided search results, its known mechanism strongly suggests a similar effect.
Antiviral Activity in Relevant Cell Lines
The role of AAK1 in clathrin-mediated endocytosis makes it a compelling target for broad-spectrum antiviral therapies. AAK1 inhibitors are being investigated for their potential to block the entry of various viruses, including SARS-CoV-2 and Hepatitis C Virus (HCV).[4][7]
This compound has been reported to exhibit a dose-dependent inhibition of the internalization of the SARS-CoV-2 Spike Receptor-Binding Domain (S-RBD) into host cells.[1][2] However, specific quantitative data, such as IC50 values in cell lines commonly used for viral research (e.g., Vero E6, Huh7), are not yet publicly available. This limits a direct quantitative comparison with other potential antiviral AAK1 inhibitors in these cellular models.
| Cell Line | Assay | This compound Effect | Comparative Data |
| HEK293 | µ2 Phosphorylation | IC50 = 2.8 ± 0.4 nM[2] | SGC-AAK1-1 reduces AP2M1 phosphorylation in HT1080 cells[5] |
| SH-SY5Y | AP2M1 Phosphorylation | Expected to reduce phosphorylation | - |
| Host Cells (unspecified) | SARS-CoV-2 S-RBD Internalization | Dose-dependent inhibition[1][2] | Limited public data for direct comparison |
| Huh7 (HCV) | Viral Replication | AAK1 is a target for HCV[4] | Limited public data for this compound |
Experimental Protocols
AAK1 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of an inhibitor against AAK1 kinase.
Materials:
-
Recombinant human AAK1 enzyme
-
Peptide substrate derived from the µ2 protein
-
ATP (radiolabeled or for use with a detection antibody)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound)
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the AAK1 enzyme, peptide substrate, and assay buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Cellular µ2 Phosphorylation Assay (HEK293)
Objective: To measure the inhibition of AAK1-mediated µ2 phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for human AAK1 and human µ2 protein
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-phospho-µ2 (Thr156), anti-total-µ2, and secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Co-transfect HEK293 cells with the AAK1 and µ2 expression vectors.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified time.
-
Wash the cells and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the prepared lysates.
-
Probe the membranes with anti-phospho-µ2 and anti-total-µ2 antibodies.
-
Quantify the band intensities and normalize the phospho-µ2 signal to the total-µ2 signal.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50.
Visualizations
Caption: Mechanism of action of this compound in inhibiting AAK1-mediated endocytosis.
Caption: Workflow for determining the cellular potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative review of AAK1 inhibitors for the treatment of neuropathic pain
A new class of analgesics targeting Adaptor-Associated Kinase 1 (AAK1) is showing significant promise in preclinical and clinical development for the management of neuropathic pain, a debilitating condition arising from nerve damage. This guide provides a comparative analysis of key AAK1 inhibitors, summarizing their performance based on available experimental data to inform researchers, scientists, and drug development professionals.
Neuropathic pain is characterized by chronic, severe pain and is often poorly managed by existing therapies. AAK1, a serine/threonine kinase, has emerged as a novel therapeutic target. It plays a crucial role in clathrin-mediated endocytosis, a cellular process essential for synaptic vesicle recycling and receptor trafficking.[1] Inhibition of AAK1 is believed to alleviate neuropathic pain by modulating the signaling of α2 adrenergic receptors, a pathway known for its antinociceptive effects.[2]
This review focuses on a comparative analysis of the most studied AAK1 inhibitors, including LP-935509 and BMS-986176 (also known as LX9211), which has progressed to clinical trials.
Quantitative Data Summary
The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of prominent AAK1 inhibitors based on published preclinical and clinical data.
Table 1: In Vitro Potency of AAK1 Inhibitors
| Compound | AAK1 IC50 (nM) | AAK1 Ki (nM) | Cellular IC50 (nM) | Other Notable Kinase Inhibition (IC50, nM) |
| This compound | 3.3 ± 0.7[3][4] | 0.9[3][4] | 2.8 ± 0.4[3][4] | BIKE (14), GAK (320)[3] |
| BMS-986176/LX9211 | 2[5] | Not Reported | Not Reported | Highly Selective[6] |
| BMS-911172 | 12 (enzyme), 51 (cells) | Not Reported | 51 | Not Reported |
Table 2: Preclinical Efficacy of AAK1 Inhibitors in Neuropathic Pain Models
| Compound | Animal Model | Administration Route | Dose Range | Efficacy |
| This compound | Mouse Spinal Nerve Ligation (SNL) | Oral | 3 - 30 mg/kg | Dose-dependent reversal of mechanical allodynia.[7] |
| Rat Chronic Constriction Injury (CCI) | Oral | 0.1 - 30 mg/kg | Dose-dependent reversal of thermal hyperalgesia.[3] | |
| Mouse Formalin Test (Phase II) | Oral | 10 - 60 mg/kg | Significant reduction in flinching behavior.[8] | |
| BMS-986176/LX9211 | Rat Diabetic Peripheral Neuropathy (DPN) | Not Reported | Not Reported | Dose-response relationship in reducing pain.[4] |
| Rat Chronic Constriction Injury (CCI) | Not Reported | Not Reported | Dose-response relationship in reversing thermal hyperalgesia.[4] |
Table 3: Pharmacokinetic Properties of AAK1 Inhibitors
| Compound | Bioavailability (%) | Brain-to-Plasma Ratio | Half-life (hours) |
| This compound | 50 (rat, oral)[7] | >2 (mouse)[9] | 4.0 (rat, oral)[7] |
| BMS-986176/LX9211 | Favorable oral PK in rats and dogs[4] | 20 (rat)[5] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this review are outlined below.
AAK1 Kinase Assay
This assay is used to determine the in vitro potency of compounds in inhibiting AAK1 enzymatic activity. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[10]
-
Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the AAK1 kinase domain by a test compound.
-
Reagents: Recombinant human AAK1 enzyme, a proprietary fluorescent tracer, europium-labeled anti-tag antibody, and the test compound.
-
Procedure:
-
The test compound is serially diluted and added to a microplate.
-
A mixture of the AAK1 enzyme and the europium-labeled antibody is then added.
-
The fluorescent tracer is added to initiate the binding reaction.
-
After incubation, the plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The decrease in the TR-FRET signal is proportional to the amount of tracer displaced by the test compound. IC50 values are calculated from the dose-response curves.
Neuropathic Pain Behavioral Assays
These in vivo models are used to assess the efficacy of AAK1 inhibitors in alleviating pain-like behaviors in rodents.
1. Spinal Nerve Ligation (SNL) Model: This model mimics neuropathic pain caused by nerve injury.[11][12]
-
Procedure: In anesthetized rodents, the L5 and/or L6 spinal nerves are tightly ligated.[13] This procedure induces mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments.[14][15] Animals are placed on a wire mesh platform, and calibrated filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A significant increase in the paw withdrawal threshold after drug administration indicates an analgesic effect.
2. Chronic Constriction Injury (CCI) Model: This is another widely used model of peripheral nerve injury-induced neuropathic pain.[2][16]
-
Procedure: The sciatic nerve is loosely ligated with four chromic gut sutures.[16] This leads to the development of thermal hyperalgesia (an increased sensitivity to heat) and mechanical allodynia in the ipsilateral hind paw.
-
Assessment of Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source.[17][18] An increase in the withdrawal latency following drug treatment indicates a reduction in thermal hyperalgesia.
3. Formalin Test: This model assesses both acute and persistent pain.[19][20]
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw. This induces a biphasic pain response: an early, acute phase (Phase I) lasting about 5 minutes, followed by a quiescent period and then a prolonged, tonic phase (Phase II) lasting 20-40 minutes, which is associated with central sensitization and inflammation.[19][20]
-
Assessment: The time the animal spends licking or flinching the injected paw is recorded. A reduction in the duration of these behaviors in Phase II is indicative of an analgesic effect on persistent pain.
Visualizations
Signaling Pathway
Caption: AAK1 phosphorylates the μ2 subunit of the AP-2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of AAK1 inhibitors for neuropathic pain.
Logical Relationship Diagram
Caption: The logical relationship from AAK1 inhibition to analgesia in neuropathic pain.
References
- 1. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. An improved method for assessing mechanical allodynia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy, Safety, and PK of LX9211 in Participants With Diabetic Peripheral Neuropathic Pain | MedPath [trial.medpath.com]
- 17. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 18. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphorylation of ADAPTOR PROTEIN-2 μ-adaptin by ADAPTOR-ASSOCIATED KINASE1 regulates the tropic growth of Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
head-to-head comparison of LP-935509 and BMS-986176 in preclinical studies
In the landscape of novel therapeutic agents for neuropathic pain, two potent and selective inhibitors of Adaptor-Associated Kinase 1 (AAK1), LP-935509 and BMS-986176 (also known as LX-9211), have emerged as promising candidates. Both compounds have demonstrated significant efficacy in various preclinical models, warranting a detailed comparison of their pharmacological profiles. This guide provides an objective, data-driven comparison of this compound and BMS-986176 based on available preclinical data, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting AAK1 in Neuropathic Pain
Both this compound and BMS-986176 exert their therapeutic effects by inhibiting AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] This process is vital for synaptic vesicle recycling and receptor trafficking, which are implicated in the sensitization of pain pathways. By inhibiting AAK1, these compounds are thought to modulate neuronal signaling and reduce the hyperexcitability associated with neuropathic pain.
Caption: AAK1 Signaling Pathway Inhibition.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency reveals that both molecules are highly potent inhibitors of AAK1. This compound exhibits an IC50 of 3.3 nM and a Ki of 0.9 nM, acting as an ATP-competitive inhibitor.[2][3] BMS-986176 demonstrates a comparable potency with an IC50 of 2 nM for AAK1.[1]
In terms of selectivity, this compound also shows inhibitory activity against closely related kinases, BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM).[2][4] BMS-986176 is described as a highly selective AAK1 inhibitor.[1][5]
| Parameter | This compound | BMS-986176 |
| Target | AAK1 | AAK1 |
| IC50 | 3.3 nM[2][4] | 2 nM[1] |
| Ki | 0.9 nM[2] | Not Reported |
| Selectivity | BIKE (IC50 = 14 nM), GAK (IC50 = 320 nM)[2][4] | Highly Selective |
Preclinical Efficacy in Neuropathic Pain Models
Both compounds have demonstrated robust efficacy in rodent models of neuropathic pain. This compound has shown dose-dependent reversal of thermal hyperalgesia, cold allodynia, and mechanical allodynia in the chronic constriction injury (CCI) model, with ED50 values ranging from 2 mg/kg to 10 mg/kg.[6] It is also effective in the streptozotocin (STZ) model of diabetic neuropathy.[7][8]
BMS-986176 has also shown excellent efficacy in two rodent neuropathic pain models.[5][9] While specific dosage and efficacy data from these models are not detailed in the provided search results, its advancement into Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia underscores its significant preclinical efficacy.[5][7]
| Model | This compound | BMS-986176 |
| Chronic Constriction Injury (CCI) | Dose-dependent reversal of hyperalgesia and allodynia (ED50: 2-10 mg/kg)[6] | Effective[10] |
| Streptozotocin (STZ) - Diabetic Neuropathy | Effective in reducing pain responses[7][8] | Effective |
| Spinal Nerve Ligation (SNL) | Dose-dependent reversal of mechanical allodynia[11] | Not Reported |
| Formalin Test | Dose-dependent reduction in phase II paw flinches[11] | Not Reported |
Pharmacokinetic Properties
Both this compound and BMS-986176 are orally bioavailable and brain-penetrant, which are critical attributes for treating central nervous system disorders like neuropathic pain. This compound has 100% oral bioavailability in mice and 50% in rats, with a plasma half-life of 3.6 hours and 4.0 hours, respectively.[2][12] It exhibits a high brain-to-plasma ratio, typically between 3 and 4 in mice and 2.3 in rats.[2][12]
BMS-986176 is also characterized by excellent CNS penetration, with an average brain-to-plasma ratio of 20 in rats.[5][9] It has demonstrated favorable pharmacokinetic properties in preclinical species, leading to its selection for clinical development.[5]
| Parameter | This compound | BMS-986176 |
| Oral Bioavailability | 100% (mice), 50% (rats)[2][12] | Favorable in rat and dog[13] |
| Plasma Half-life | 3.6 hours (mice), 4.0 hours (rats)[2][12] | Reasonable across species[13] |
| Brain-to-Plasma Ratio | ~3-4 (mice), 2.3 (rats)[2][12] | 20 (rat)[5][9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Caption: In Vitro Kinase Inhibition Workflow.
To determine the in vitro potency of the compounds, a biochemical kinase assay is performed. Recombinant AAK1, BIKE, and GAK enzymes are incubated with varying concentrations of the test compound (this compound or BMS-986176) in the presence of ATP and a specific peptide substrate. The reaction is allowed to proceed at room temperature for a defined period. The extent of substrate phosphorylation is then quantified, typically using a mobility shift assay or radiometric methods. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Caption: CCI Neuropathic Pain Model Workflow.
The CCI model is a widely used surgical model to induce neuropathic pain in rodents. Following a period of acclimation, baseline nociceptive thresholds are determined using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia). Subsequently, surgery is performed on one hind limb to loosely ligate the sciatic nerve. After a recovery period to allow for the development of neuropathic pain, the animals are treated with either the test compound (this compound or BMS-986176) or a vehicle control via oral gavage. Nociceptive testing is then repeated at various time points post-dosing to assess the compound's ability to reverse the established pain behaviors.
Summary and Conclusion
Both this compound and BMS-986176 are potent, orally bioavailable, and brain-penetrant AAK1 inhibitors with compelling preclinical data supporting their development for neuropathic pain. While both compounds exhibit similar high potency against AAK1, BMS-986176 is noted to have a significantly higher brain-to-plasma ratio in rats. This compound has been extensively characterized in multiple neuropathic pain models, with clear dose-dependent efficacy established. The advancement of BMS-986176 into clinical trials speaks to its robust preclinical profile. The choice between these compounds for further research or development may depend on specific factors such as the desired pharmacokinetic profile, selectivity against related kinases, and the specific type of neuropathic pain being targeted. This guide provides a foundational comparison to aid in such decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuropathic pain management is poised for a paradigm shift with the emergence of a novel class of therapeutic agents: Adaptor-Associated Kinase 1 (AAK1) inhibitors. Among these, LP-935509 has demonstrated significant preclinical promise, offering a potential new mechanism of action for a condition with high unmet medical need. This guide provides a comprehensive literature review of the clinical potential of this compound, alongside a comparison with related compounds, supported by available experimental data.
Introduction to AAK1 Inhibition
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process involved in the internalization of cell surface receptors and other molecules.[1] By inhibiting AAK1, compounds like this compound are thought to modulate the trafficking of key receptors involved in pain signaling pathways, offering a novel therapeutic strategy for neuropathic pain.[1] Preclinical studies have shown that AAK1 knockout mice exhibit a reduced response to persistent pain, validating AAK1 as a promising target.[2]
This compound: A Profile of a Preclinical Candidate
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of AAK1.[2] It has been extensively evaluated in various preclinical models of neuropathic pain, demonstrating significant analgesic effects.
Preclinical Efficacy of this compound
This compound has shown efficacy in reducing pain-related behaviors in multiple rodent models of neuropathic pain, including:
-
Formalin-Induced Pain: This model assesses both acute and persistent pain. This compound significantly reduced the second phase of the formalin response, which is associated with central sensitization and reflects neuropathic pain mechanisms.
-
Spinal Nerve Ligation (SNL): In this model of nerve injury-induced neuropathic pain, this compound demonstrated a dose-dependent reversal of mechanical allodynia (pain in response to a non-painful stimulus).
-
Chronic Constriction Injury (CCI): Similar to the SNL model, the CCI model induces neuropathic pain through nerve damage. This compound was effective in alleviating thermal hyperalgesia (exaggerated response to a painful heat stimulus) in this model.[2]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model mimics the painful neuropathy often experienced by diabetic patients. This compound also showed efficacy in reducing pain in this model.[2]
Comparison with Related Compounds
The development of AAK1 inhibitors is an active area of research, with several related compounds emerging alongside this compound.
BMS-986176 / LX-9211
BMS-986176, also known as LX-9211, is another potent and selective AAK1 inhibitor that has progressed further in the development pipeline, having entered Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[2][3] Preclinical data for BMS-986176/LX-9211 also demonstrates robust efficacy in rodent models of neuropathic pain.[3] While direct head-to-head preclinical comparisons with this compound are limited in the public domain, both compounds show a similar mechanism of action and promising efficacy profiles. The key differentiator at present is the progression of BMS-986176/LX-9211 into clinical development.
Other AAK1 Inhibitors
Research into other AAK1 inhibitors has explored different chemical scaffolds, including imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyrimidines.[2] For instance, compounds 7 and 8 from a patented series of pyrazolo[1,5-a]pyrimidine inhibitors demonstrated comparable activity to gabapentin in the mouse formalin paw test at a significantly lower dose (30 mg/kg vs. 200 mg/kg for gabapentin).[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a key comparator, gabapentin, a standard-of-care treatment for neuropathic pain.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| AAK1 IC₅₀ | 3.3 nM | [4] |
| BIKE IC₅₀ | 14 nM | [4] |
| GAK IC₅₀ | 320 nM | [4] |
| AAK1 Kᵢ | 0.9 nM | [4] |
IC₅₀: Half-maximal inhibitory concentration. BIKE and GAK are related kinases. Kᵢ: Inhibitor constant.
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 50% | [5] |
| Brain/Plasma Ratio | Rat | 2.3 | [5] |
Table 3: Preclinical Efficacy of this compound vs. Gabapentin in the Mouse Formalin Test (Phase II)
| Compound | Dose (mg/kg) | Route | % Inhibition of Flinching | Reference |
| This compound | 30 | Oral | Significant Reduction | [2] |
| Gabapentin | 200 | Subcutaneous | ~73% | [2] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used preclinical model to induce neuropathic pain. The following is a generalized protocol:
-
Animal Preparation: Male Sprague-Dawley rats (100-250 g) are used.[6][7]
-
Anesthesia: The animals are anesthetized.
-
Surgical Procedure:
-
A skin incision is made on the dorsal aspect of the thigh to expose the common sciatic nerve.[6][8]
-
The nerve is carefully isolated from the surrounding connective tissue.[9]
-
Four loose ligatures (e.g., 4-0 chromic gut suture) are tied around the sciatic nerve at approximately 1 mm intervals.[8][9] The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.[9]
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips.[6][7]
-
-
Post-Operative Care: Animals are monitored for recovery and housed appropriately. Wound clips are typically removed 7-10 days post-surgery.[6][7]
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can be assessed using standardized tests (e.g., von Frey filaments, Hargreaves test).
Formalin-Induced Pain Model in Mice
The formalin test is used to assess nociceptive responses. The protocol generally involves:
-
Animal Acclimation: Mice are placed in an observation chamber for at least 30 minutes to acclimate.[10]
-
Formalin Injection: A dilute solution of formalin (typically 2.5-5%) is injected into the plantar surface of the hind paw (e.g., 20 µl).[5][11]
-
Observation and Scoring: Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified. The observation period is typically divided into two phases:
-
Data Analysis: The duration or frequency of pain behaviors in each phase is recorded and analyzed.
AAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity. A general protocol to assess the inhibitory activity of a compound like this compound is as follows:
-
Kinase Reaction:
-
Recombinant AAK1 enzyme is incubated with its substrate (e.g., a peptide derived from the μ2 subunit of the AP2 complex) and ATP in a kinase reaction buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
-
Termination and ATP Depletion:
-
After a set incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[12]
-
-
ADP to ATP Conversion and Detection:
-
Data Measurement and Analysis:
-
The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and, therefore, the AAK1 activity.
-
The IC₅₀ value of the inhibitor is determined by plotting the percentage of AAK1 inhibition against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
Conclusion
This compound and related AAK1 inhibitors represent a promising new class of analgesics for the treatment of neuropathic pain. The extensive preclinical data for this compound demonstrates its potential to effectively manage pain in various neuropathic conditions. While it has not yet progressed to clinical trials, the advancement of the related compound, BMS-986176/LX-9211, into Phase II studies provides strong validation for AAK1 as a therapeutic target. Further research, including head-to-head comparative studies and eventual clinical evaluation of this compound, will be crucial to fully elucidate its clinical potential and position within the future landscape of neuropathic pain management. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. ulab360.com [ulab360.com]
Safety Operating Guide
Proper Disposal of LP-935509: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for LP-935509, a potent and selective inhibitor of adaptor protein-2 associated kinase 1 (AAK1).
This compound is an orally active, brain-penetrant compound used in research, particularly in studies related to neuropathic pain and SARS-CoV-2.[1][2] Adherence to correct disposal protocols is crucial to mitigate potential hazards associated with this research chemical. The information presented here is a summary of best practices and should be supplemented by a thorough review of the material safety data sheet (MSDS) provided by the supplier and adherence to local, state, and federal regulations.
Safety First: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator may be necessary.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to avoid release into the environment. As a research chemical, it should be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety assessment.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated materials (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing this compound.
All waste streams must be clearly labeled with the chemical name ("this compound") and appropriate hazard warnings.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect pure this compound powder and contaminated solids in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. For instance, if dissolved in DMSO, it should be stored in a container suitable for flammable organic solvents.[3]
Step 3: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
The following flowchart outlines the decision-making process for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
Step 1: Evacuate and Secure the Area
-
Alert others in the immediate vicinity.
-
If the spill is large or involves a highly concentrated solution, evacuate the area.
-
Restrict access to the spill site.
Step 2: Assess the Spill and Don Appropriate PPE
-
Evaluate the extent and nature of the spill.
-
Don the appropriate PPE, including respiratory protection if necessary.
Step 3: Contain and Clean the Spill
-
For solid spills: Carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). Place the absorbent material into a labeled hazardous waste container.
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent or detergent, followed by water.
-
Collect all decontamination materials as hazardous waste.
Step 5: Report the Incident
-
Report the spill to your supervisor and your institution's EHS office, following established protocols.
The following diagram illustrates the logical steps for responding to a spill of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference. This information is critical for understanding its handling and disposal requirements.
| Property | Value |
| Chemical Formula | C20H24N6O3[4][5] |
| Molecular Weight | 396.44 g/mol [1][4] |
| Appearance | A solid[5] |
| Solubility | Soluble in DMSO[3][5] |
| Storage (Powder) | -20°C for 3 years[3] |
| Storage (In Solvent) | -80°C for 1 year[2][3] |
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most comprehensive and up-to-date information.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 4. LP935509 Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | CAS 1454555-29-3 | Cayman Chemical | Biomol.com [biomol.com]
Safeguarding Your Research: A Comprehensive Guide to Handling LP-935509
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of LP-935509, a potent and selective AAK1 inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and a detailed plan for the safe disposal of this compound. By providing clear, actionable guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE)
A thorough risk assessment should always be conducted before handling any chemical. For this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with EN166 (EU) or ANSI Z87.1 (US) standards. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Laboratory Coat | A full-sleeved, knee-length lab coat is required to protect street clothing and skin from potential splashes. | |
| Respiratory Protection | Respirator | If working with the solid form where dust may be generated, or if engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator is recommended. |
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use in your experiments.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Storage : Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
-
Preparation of Solutions :
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the analytical balance is clean and placed within the fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Experimental Use :
-
Clearly label all solutions of this compound with the chemical name, concentration, solvent, and date of preparation.
-
When using the compound in experiments, ensure all containers are securely capped when not in immediate use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
-
Spill Management :
-
In the event of a small spill, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material in a sealed container for proper disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection : All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless specifically permitted by your institution's waste management guidelines.
-
Disposal Procedure : All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
